SKM 4-45-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHXQGEEUIVLB-GKFVBPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of SKM 4-45-1 Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKM 4-45-1 is a synthetic analog of anandamide (AEA), the endogenous cannabinoid neurotransmitter. It serves as a powerful tool for investigating the cellular uptake and trafficking of anandamide. The utility of this compound lies in its fluorogenic properties; it is a non-fluorescent molecule that becomes fluorescent upon entering a cell. This guide provides a comprehensive overview of the mechanism of this compound fluorescence, its biophysical properties, and its application in studying cellular signaling pathways.
Core Mechanism of Fluorescence
The fluorescence of this compound is not an intrinsic property of the molecule itself but rather the result of intracellular enzymatic activity. The process can be summarized in two key steps:
-
Cellular Uptake: Being an analog of anandamide, this compound is transported across the cell membrane through the same pathways as AEA. This is believed to be a process of facilitated diffusion down a concentration gradient, which is maintained by the rapid intracellular metabolism of anandamide. While a specific anandamide membrane transporter (AMT) has been proposed, its molecular identity remains elusive. Intracellularly, fatty acid-binding proteins (FABPs) are thought to chaperone the lipophilic anandamide and its analogs through the aqueous cytoplasm.
-
Enzymatic Cleavage and Fluorescence Activation: Once inside the cell, this compound is cleaved by non-specific intracellular esterases. This enzymatic action removes a quenching group from the molecule, releasing a highly fluorescent compound, which has been identified as fluorescein. The accumulation of fluorescein within the cell results in a measurable fluorescent signal.
This mechanism makes this compound an effective probe for studying the activity of the anandamide transport system and intracellular esterases in living cells.
Diagram of the this compound Fluorescence Mechanism
Caption: Intracellular activation of this compound fluorescence.
Quantitative Data
The fluorescent properties of this compound are dictated by its cleavage product, fluorescein. The following table summarizes the key photophysical properties of fluorescein.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [1][2] |
| Emission Maximum (λem) | ~521 nm | [1] |
| Quantum Yield (Φ) | ~0.95 (in 0.1 M NaOH) | [2] |
| Molar Extinction Coefficient (ε) | ~88,000 M⁻¹cm⁻¹ (at 490 nm, pH > 8) | [2] |
In addition to the properties of its fluorescent product, the biological activity of this compound as a substrate for the anandamide transport system can be characterized by the inhibitory concentrations (IC50) of known anandamide transport inhibitors on its uptake.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Anandamide (AEA) | C6 glioma | 53.8 ± 1.8 | [3] |
| Arachidonoyl-3-aminopyridine amide | C6 glioma | 10.1 ± 1.4 | [3] |
| Arachidonoyl-4-hydroxyanilineamide | C6 glioma | 6.1 ± 1.3 | [3] |
| This compound | Cerebellar granule cells | 7.8 ± 1.3 (inhibiting [³H]AEA uptake) | [3] |
Experimental Protocols
Fluorescence Microscopy Assay for this compound Uptake
This protocol details the visualization of this compound uptake in cultured cells using fluorescence microscopy.
Materials:
-
Cultured cells grown on glass coverslips or in imaging-compatible plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Procedure:
-
Cell Seeding: Seed cells onto coverslips or imaging plates at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the this compound working solution. For control experiments, use a medium containing the same concentration of DMSO as the treated cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a desired period (e.g., 15-60 minutes).
-
Washing: After incubation, aspirate the this compound solution and wash the cells three times with PBS to remove any extracellular probe.
-
Fixation (Optional): If endpoint analysis is desired, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Mounting: If using coverslips, mount them onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the intracellular fluorescence using a fluorescence microscope. Capture images using a consistent set of acquisition parameters (e.g., exposure time, gain) for all experimental conditions.
Plate Reader Assay for Quantifying this compound Uptake
This protocol allows for the high-throughput quantification of this compound uptake using a fluorescence plate reader.
Materials:
-
Cultured cells
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Fluorescence plate reader with excitation and emission filters for fluorescein
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a consistent density and allow them to adhere overnight.
-
Preparation of this compound Working Solution: Prepare a 2X working solution of this compound in pre-warmed cell culture medium.
-
Assay Initiation: Add an equal volume of the 2X this compound working solution to each well. For kinetic assays, the plate reader should be pre-warmed to 37°C.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation (~485 nm) and emission (~520 nm) wavelengths. For kinetic studies, take readings at regular intervals (e.g., every 1-5 minutes) over a desired time course.
-
Data Analysis: Subtract the background fluorescence from wells containing medium only. The increase in fluorescence intensity over time is proportional to the rate of this compound uptake and intracellular cleavage.
Signaling Pathways and Experimental Workflows
Anandamide Transport and Intracellular Trafficking
This compound utilizes the same transport machinery as anandamide. The current understanding of this process involves passive diffusion across the plasma membrane, driven by a concentration gradient maintained by the rapid intracellular hydrolysis of anandamide by fatty acid amide hydrolase (FAAH). Intracellularly, Fatty Acid Binding Proteins (FABPs) are thought to act as chaperones, transporting anandamide (and this compound) through the cytosol to the endoplasmic reticulum, where FAAH is located.
Diagram of the Anandamide Transport Pathway
Caption: Anandamide uptake and intracellular trafficking.
This compound and TRPV1 Signaling
Anandamide is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation. The anandamide released from intracellularly cleaved this compound can also activate TRPV1. This activation leads to an influx of calcium ions (Ca²⁺), which can initiate various downstream signaling cascades. One such pathway involves the activation of the phosphatase calcineurin, which can lead to the dephosphorylation and subsequent internalization of AMPA receptors, a process known as long-term depression (LTD).
Diagram of TRPV1 Signaling Activated by Anandamide
Caption: Anandamide-mediated TRPV1 signaling cascade.
Experimental Workflow for Investigating this compound Uptake and its Inhibition
A typical experiment to investigate the uptake of this compound and the effect of potential inhibitors would follow the workflow outlined below.
Diagram of a Typical Experimental Workflow
Caption: Workflow for this compound uptake inhibition assay.
Conclusion
This compound is a valuable fluorogenic probe for the real-time analysis of anandamide transport and intracellular esterase activity. Its mechanism of fluorescence activation is dependent on cellular uptake and subsequent enzymatic cleavage to produce the highly fluorescent molecule, fluorescein. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their studies of endocannabinoid signaling and related cellular processes. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the complex biological context in which this compound operates.
References
SKM 4-45-1: A Fluorescent Probe for Elucidating Endocannabinoid Transport
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the endocannabinoid system (ECS), a crucial neuromodulatory network, is essential for understanding a wide range of physiological and pathological processes. A key aspect of this system is the transport of endocannabinoids, such as anandamide (AEA), across the cell membrane. While the precise mechanisms of this transport are still under investigation, the development of specialized molecular tools has significantly advanced our understanding. Among these tools, SKM 4-45-1 has emerged as a valuable fluorescent substrate for visualizing and quantifying anandamide uptake. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental applications, and the quantitative data derived from its use in studying endocannabinoid transport.
Endocannabinoids are lipid messengers that, unlike classical neurotransmitters, are not stored in vesicles and can readily cross cell membranes.[1][2] However, their transport from the extracellular space into the cell for degradation is a critical step in terminating their signaling.[3] This process is thought to be mediated by a putative endocannabinoid membrane transporter (EMT).[4] this compound is a novel fluorescent derivative of anandamide designed to probe this transport mechanism.[5][6]
This compound: Mechanism of Action
This compound is a non-fluorescent molecule in the extracellular environment.[5][7] Its ingenious design allows for the specific detection of its intracellular accumulation. Upon transport into the cell, this compound is rapidly cleaved by non-specific intracellular esterases.[5][8] This enzymatic cleavage separates the anandamide moiety from a fluorescein-based fluorophore, which then becomes brightly fluorescent.[5][6] The intensity of the intracellular fluorescence is therefore directly proportional to the amount of this compound taken up by the cell, providing a dynamic and quantifiable measure of endocannabinoid transport.[5]
It is important to note that the fluorescence signal is a result of two sequential processes: membrane transport and subsequent intracellular enzymatic cleavage. This kinetic characteristic should be considered when designing and interpreting experiments.[7]
Quantitative Data
The following tables summarize the key quantitative parameters associated with this compound and related compounds used in the study of endocannabinoid transport.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | EC50 (Inhibition of transport) | 7.8 µM | Not Specified | [9][10] |
| This compound | EC50 (FAAH inhibition) | > 10 µM | Not Specified | [9][10] |
| This compound | kd (Uptake) | 2.63 µM | ECFCs | [11] |
| AEA | EC50 (Proliferation) | 0.05 µM | ECFCs | [11] |
| AM404 | IC50 (Transport inhibition) | Low µM range | Not Specified | [3] |
| Arvanil | EC50 (Transport inhibition) | 3.6 µM | RBL-2H3 | [9] |
| VDM11 | EC50 (Transport inhibition) | 10 µM | C6 glioma | [9] |
ECFCs: Endothelial Colony-Forming Cells; RBL-2H3: Rat Basophilic Leukemia cells; FAAH: Fatty Acid Amide Hydrolase.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for key experiments based on published studies.
Fluorescent Measurement of this compound Uptake
This protocol describes a method to quantify endocannabinoid transport using this compound and a fluorescence spectrometer.
Materials:
-
Cell line of interest (e.g., RBL-2H3, C6 glioma, ECFCs)[5][9][11]
-
Appropriate cell culture medium and reagents
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
This compound (CAY10455)[6]
-
Test compounds (inhibitors, etc.)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence spectrometer
Procedure:
-
Cell Plating: Plate cells at a suitable density (e.g., 1.5 x 104 cells/well) in a 96-well plate and culture overnight.[5]
-
Cell Preparation: On the day of the experiment, wash the cells with KRH buffer.
-
Pre-incubation with Inhibitors: Add test compounds (e.g., transport inhibitors like AM404 at 100 µM) to the respective wells and incubate for a defined period (e.g., 10 minutes) at 37°C.[5]
-
Initiation of Uptake: Add this compound to each well to a final concentration of 25 µM.[5]
-
Incubation: Incubate the plate for a specific duration (e.g., 5-30 minutes) at 37°C.[5][11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrometer with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.[5]
-
Data Analysis: Subtract the background fluorescence from wells without cells. Compare the fluorescence intensity of treated cells to control cells to determine the effect of the test compounds on this compound uptake.
Fluorescence Microscopy Imaging of this compound Uptake
This protocol allows for the visualization of this compound accumulation within cells.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
Assay buffer
-
Fluorescence microscope with appropriate filter sets (e.g., for fluorescein)
Procedure:
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.
-
Pre-treatment: Treat cells with inhibitors or vehicle control as described in the previous protocol.
-
This compound Addition: Add this compound to the cells at a working concentration (e.g., 1-25 µM).[5][11]
-
Incubation: Incubate for the desired time at 37°C.
-
Imaging: Mount the coverslip on a slide or place the imaging plate on the microscope stage. Acquire images using the appropriate fluorescence channel. Time-lapse imaging can be performed to observe the dynamics of uptake.
Signaling Pathways and Logical Relationships
The transport of endocannabinoids is a critical step in the overall signaling cascade. Once inside the cell, anandamide is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH).[3] By inhibiting the uptake of anandamide, compounds can effectively increase its extracellular concentration, thereby prolonging its signaling effects at cannabinoid receptors (CB1 and CB2).
Conclusion
This compound is a powerful and elegant tool for the investigation of endocannabinoid transport. Its fluorescent properties provide a direct and quantifiable readout of anandamide uptake, enabling researchers to screen for transport inhibitors, characterize transport kinetics, and visualize the process of endocannabinoid accumulation within living cells. A thorough understanding of its mechanism and the appropriate application of the experimental protocols outlined in this guide will facilitate further discoveries in the complex and dynamic field of endocannabinoid signaling.
References
- 1. Endocannabinoid transporter - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Mechanisms of endocannabinoid inactivation: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 8. Targeting the Achilles’ Heel of Multidrug-Resistant Staphylococcus aureus by the Endocannabinoid Anandamide [mdpi.com]
- 9. Cannabinoid Review [catbull.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Technical Guide to the SKM 4-45-1 Anandamide Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles and methodologies of the SKM 4-45-1 anandamide uptake assay, a critical tool for investigating the transport of the endocannabinoid anandamide (AEA) into cells. Understanding this process is paramount for the development of novel therapeutics targeting the endocannabinoid system.
Core Principle of the Assay
The this compound assay provides a quantifiable method to study the cellular uptake of anandamide. It utilizes this compound, a non-fluorescent analog of anandamide. Once transported across the cell membrane, intracellular esterases cleave the this compound molecule, releasing a fluorophore that emits a measurable light signal.[1][2][3][4][5] This fluorescence intensity is directly proportional to the amount of this compound taken up by the cells, thus serving as a proxy for anandamide transport.[1][2] The assay's reliance on enzymatic activation within the cell ensures that the measured signal originates from internalized molecules, offering a significant advantage over assays that do not differentiate between membrane-bound and intracellular compounds.[4]
The mechanism of anandamide transport into the cell is a subject of ongoing research, with evidence suggesting the involvement of a saturable, carrier-mediated process.[6][7][8][9] While a specific anandamide transporter protein has not been definitively identified, studies have implicated the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a key player in this process in certain cell types, such as endothelial cells.[10][11] The this compound assay has been instrumental in these investigations, allowing researchers to probe the effects of various inhibitors and genetic manipulations on anandamide uptake.[10]
Experimental Workflow and Signaling
The following diagrams illustrate the fundamental workflow of the this compound assay and the proposed signaling pathway for anandamide uptake involving the TRPV1 receptor.
Figure 1: Experimental workflow of the this compound uptake assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Cannabinoid Review [catbull.com]
- 10. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Visualizing Anandamide Transporter Activity with SKM 4-45-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain sensation, mood, and appetite. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation. Understanding the mechanism of AEA transport across the cell membrane is therefore of significant interest for therapeutic development. SKM 4-45-1 is a valuable tool for studying this process. It is a fluorescent analog of anandamide that is non-fluorescent in the extracellular environment but becomes fluorescent upon entry into the cell and subsequent cleavage by intracellular esterases.[1][2] This property allows for the direct visualization and quantification of anandamide transporter activity. This guide provides an in-depth overview of the use of this compound, including experimental protocols, data interpretation, and visualization of associated cellular pathways.
Mechanism of Action
This compound is designed to mimic the transport of anandamide. Once it crosses the cell membrane, intracellular esterases cleave the molecule, releasing a fluorophore and rendering it fluorescent.[1][2] This intracellular trapping of the fluorescent signal allows for the measurement of uptake over time. Importantly, this compound is not a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, nor does it bind to the CB1 cannabinoid receptor at concentrations typically used in uptake assays (<10 µM).[1] This specificity ensures that the measured fluorescence is a direct result of transport and not subsequent metabolic events or receptor binding.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in studying anandamide transporter activity.
Table 1: Inhibition of this compound and Anandamide Uptake
| Cell Line | Inhibitor | IC50 (µM) | Target | Reference |
| C6 Glioma | Anandamide (AEA) | 53.8 ± 1.8 | Anandamide Transporter | [1] |
| C6 Glioma | Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 | Anandamide Transporter | [1] |
| C6 Glioma | Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 | Anandamide Transporter | [1] |
| Cerebellar Granule Cells | This compound | 7.8 ± 1.3 | Anandamide Transporter (inhibition of [3H]AEA uptake) | [1] |
| Endothelial Colony-Forming Cells (ECFCs) | SB366791 | 10 | TRPV1 | [3] |
| Endothelial Colony-Forming Cells (ECFCs) | AM251 | 0.1 | CB1 Receptor | [3] |
| Endothelial Colony-Forming Cells (ECFCs) | SR144528 | 1 | CB2 Receptor | [3] |
| Endothelial Colony-Forming Cells (ECFCs) | CID16020046 | 20 | GPR55 | [3] |
Table 2: Kinetic Parameters of Anandamide and its Analogs
| Substrate | Cell Line/System | Km | Vmax | Reference |
| Anandamide (AEA) | U937 Lymphoma Cells | 0.13 ± 0.01 µM | 140 ± 15 pmol/min/mg protein | [4] |
| Anandamide (AEA) | CHP100 Neuroblastoma Cells | 0.20 ± 0.02 µM | 30 ± 3 pmol/min/mg protein | [4] |
| Biotinylated-Anandamide | HaCaT Cells | 421 ± 88 nM | 116 ± 10 pmol/min/mg protein | [3] |
| This compound | Endothelial Colony-Forming Cells (ECFCs) | kd = 2.63 µM | Not Reported | [3] |
Note: Direct Km and Vmax values for this compound transport are not widely reported, and its utility for detailed kinetic studies has been described as limited.[5] The provided kd value represents the concentration at which 50% of the maximal fluorescence intensity is observed.
Experimental Protocols
Protocol 1: this compound Uptake Assay using Fluorescence Microscopy
This protocol is adapted from studies on endothelial and neuronal cells.[6][7]
Materials:
-
Cells of interest (e.g., C6 glioma, cerebellar granule cells, ECFCs)
-
Poly-D-lysine coated glass coverslips in a 6-well plate
-
This compound (Cayman Chemical or equivalent)
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer
-
Inhibitors or test compounds (optional)
-
4% Paraformaldehyde (PFA) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., excitation ~485 nm, emission ~535 nm)
Procedure:
-
Cell Plating: Plate cells onto poly-D-lysine coated glass coverslips in a 6-well plate at a suitable density (e.g., 1.2 x 105 cells/well) and allow them to adhere overnight.
-
Pre-incubation (optional): If using inhibitors, replace the culture medium with KRH buffer containing the inhibitor (e.g., 10 µM SB366791 for TRPV1 inhibition) and incubate for 10 minutes at 37°C.
-
This compound Incubation: Add this compound to the wells at the desired final concentration (e.g., 1-25 µM) and incubate for a specific time course (e.g., 5-30 minutes) at 37°C.
-
Fixation: Immediately after incubation, remove the this compound solution and fix the cells with 4% PFA for 30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 15 minutes and then twice for 5 minutes at room temperature.
-
Imaging: Mount the coverslips and visualize the intracellular fluorescence using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity in individual cells using image analysis software.
Protocol 2: this compound Uptake Assay using a Fluorescence Plate Reader
This protocol is suitable for higher-throughput screening of compounds affecting anandamide uptake.[6]
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
KRH buffer or other suitable physiological buffer
-
Inhibitors or test compounds (optional)
-
Fluorescence plate reader with bottom-reading capabilities (e.g., excitation ~485 nm, emission ~535 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a suitable density (e.g., 1.5 x 104 cells/well) and allow them to adhere overnight.
-
Pre-incubation (optional): If using inhibitors, replace the culture medium with KRH buffer containing the inhibitor and incubate for 10 minutes at 37°C.
-
This compound Addition: Add this compound to the wells at the desired final concentration.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Data Analysis: Subtract the background fluorescence from wells without cells. Plot the fluorescence intensity over time to obtain uptake curves. The initial rate of uptake can be calculated from the linear portion of the curve.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound fluorescence activation.
Experimental Workflow for this compound Uptake Assay
Caption: General workflow for an this compound uptake experiment.
Putative Role of TRPV1 in Anandamide/SKM 4-45-1 Uptake
Caption: The role of TRPV1 in mediating anandamide/SKM 4-45-1 uptake.
References
- 1. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 4. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Anandamide elicits an acute release of nitric oxide through endothelial TRPV1 receptor activation in the rat arterial mesenteric bed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating Anandamide Transport Mechanisms with SKM 4-45-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of anandamide (AEA) transport mechanisms and the utility of the fluorescent probe, SKM 4-45-1, in these investigations. We will delve into the experimental protocols for utilizing this compound, present quantitative data for comparative analysis, and visualize the key signaling pathways and experimental workflows involved.
Introduction to Anandamide Transport
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in various physiological processes, including pain, mood, and appetite.[1] The termination of AEA signaling is primarily achieved through cellular uptake and subsequent intracellular enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).[2][3] The precise mechanism of AEA transport across the cell membrane, however, remains a subject of ongoing research and debate. Evidence exists for both a protein-mediated transport system and a simple diffusion model.[2] The identification of a specific anandamide transporter (AMT) has been elusive, leading to the exploration of various molecules and pathways that may facilitate this process.
This compound is a valuable tool in this investigation. It is a non-fluorescent analog of AEA that, upon entering the cell, is cleaved by intracellular esterases, releasing a fluorescent molecule.[4] This property allows for the real-time monitoring and quantification of AEA uptake into cells.
Quantitative Data on AEA Transport and Inhibition
The following tables summarize key quantitative data from various studies investigating AEA transport using this compound and the inhibition of this process.
Table 1: Inhibition of this compound Uptake
| Cell Line | Inhibitor | IC50 Value (µM) | Reference |
| C6 glioma | Anandamide (AEA) | 53.8 ± 1.8 | [4] |
| C6 glioma | Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 | [4] |
| C6 glioma | Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 | [4] |
| Cerebellar granule cells | This compound (on [³H]AEA uptake) | 7.8 ± 1.3 | [4] |
| Endothelial Colony-Forming Cells (ECFCs) | AM404 | Reduced uptake by 54.9 ± 0.4% | [5] |
| EA.hy926 | AM404 | Reduced uptake by 54.9 ± 0.4% | [5] |
| Endothelial Colony-Forming Cells (ECFCs) | Capsaicin (0.1 µM) | Reduced uptake by 66.8 ± 3.6% | [5] |
| EA.hy926 | Capsaicin (0.1 µM) | Reduced uptake by 61.2 ± 4.6% | [5] |
| Endothelial Colony-Forming Cells (ECFCs) | SB366791 (TRPV1 antagonist, 10 µM) | Reduced uptake by 31.2 ± 0.4% | [6] |
Table 2: Kinetic Parameters of this compound Uptake
| Cell Line | Parameter | Value (µM) | Reference |
| Endothelial Colony-Forming Cells (ECFCs) | Kd | 2.63 (0.24–28.47) | [7] |
| EA.hy926 | Kd | Similar to ECFCs | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to investigate AEA transport.
General Fluorescence Plate Reader Assay for this compound Uptake
This protocol is adapted from studies on RBL-2H3 cells and can be optimized for other cell lines.[8]
Materials:
-
Cell line of interest (e.g., RBL-2H3, C6 glioma, ECFCs)
-
Appropriate cell culture medium and supplements
-
10-cm tissue culture plates or 96-well black, clear-bottom microplates
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
This compound (stock solution in DMSO or ethanol)
-
Inhibitors or test compounds (stock solutions in DMSO or ethanol)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Culture: Plate cells in 10-cm dishes or 96-well plates and grow to near confluence. For suspension cells, they can be washed and resuspended in assay buffer on the day of the experiment.
-
Cell Preparation:
-
Adherent cells: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Suspension cells: Wash cells by centrifugation and resuspend in pre-warmed assay buffer to the desired density (e.g., 1.5 x 10⁴ cells/well).[8]
-
-
Inhibitor Pre-incubation: Add the test compounds or inhibitors (e.g., AM404 at 100 µM) to the cells and incubate for a predetermined time (e.g., 10 minutes) at 37°C.[8]
-
Initiation of Uptake: Add this compound to a final concentration of 25 µM and incubate for the desired time (e.g., 5 minutes to 2 hours) at 37°C.[8][9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths. For kinetic studies, readings can be taken at multiple time points.
Fluorescence Microscopy Assay for this compound Uptake
This protocol allows for the visualization of this compound uptake into individual cells.[5]
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Assay buffer
-
This compound
-
Inhibitors or test compounds
-
Fluorescence microscope with appropriate filters for fluorescein
Procedure:
-
Cell Preparation: Grow cells on coverslips or imaging plates to the desired confluency.
-
Assay: On the day of the experiment, replace the culture medium with pre-warmed assay buffer.
-
Image Acquisition: Mount the cells on the microscope stage. Acquire a baseline image before adding this compound.
-
Initiation of Uptake: Add this compound (e.g., 1 µM) to the cells.[6] For inhibition studies, pre-incubate with the inhibitor before adding this compound.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 30 minutes) to monitor the increase in intracellular fluorescence.[5]
-
Image Analysis: Quantify the fluorescence intensity within individual cells over time using appropriate image analysis software.
Visualizing AEA Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of AEA transport.
AEA Signaling Pathway
Caption: A simplified diagram of the anandamide (AEA) signaling pathway.
Experimental Workflow for this compound Uptake Assay
Caption: A generalized workflow for an this compound cellular uptake assay.
Mechanism of this compound Fluorescence
Caption: The mechanism of fluorescence activation of this compound upon cellular uptake.
The Role of FAAH and Other Potential Transporters
A critical consideration in AEA transport studies is the role of its primary metabolic enzyme, FAAH. The rapid intracellular hydrolysis of AEA by FAAH creates a concentration gradient that can drive the inward movement of AEA, a phenomenon that can be mistaken for active transport.[10] Therefore, it is crucial to differentiate between direct inhibition of a transporter and indirect effects through FAAH inhibition.
Studies have shown that this compound is not a substrate for FAAH, which simplifies the interpretation of its uptake data as it is less likely to be directly influenced by FAAH activity.[4] However, some compounds used as "transport inhibitors" may also inhibit FAAH, complicating the analysis. The use of FAAH inhibitors, such as URB597, in conjunction with this compound can help to dissect the relative contributions of transport and metabolism to the overall AEA accumulation in cells.[2]
Recent evidence also points to the involvement of the transient receptor potential vanilloid 1 (TRPV1) channel in AEA uptake.[5][6] Pharmacological inhibition of TRPV1 has been shown to reduce the uptake of this compound in endothelial cells, suggesting a potential role for this channel as a component of the AEA transport machinery, at least in some cell types.[5][6]
Conclusion
The investigation of anandamide transport is a dynamic field of research with significant therapeutic implications. This compound has emerged as an indispensable tool for these studies, offering a reliable and quantifiable method to probe the mechanisms of AEA cellular uptake. By employing the detailed protocols and considering the quantitative data presented in this guide, researchers can design and execute robust experiments to further elucidate the intricacies of AEA transport and identify novel targets for drug development. The provided diagrams offer a visual framework for understanding the key molecular players and experimental processes involved in this exciting area of endocannabinoid research.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Achilles’ Heel of Multidrug-Resistant Staphylococcus aureus by the Endocannabinoid Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
SKM 4-45-1: A Technical Guide for Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKM 4-45-1 is a novel fluorescent analog of anandamide (AEA), the endogenous cannabinoid neurotransmitter. This compound has emerged as a critical tool in cannabinoid research, primarily for investigating the mechanisms of AEA transport across cell membranes. Unlike radiolabeled ligands, this compound offers a dynamic and visual method to study the activity of the putative anandamide transporter (AMT). Extracellularly, this compound is non-fluorescent. Upon transport into the cell, it is cleaved by intracellular esterases, releasing a fluorophore and providing a real-time measure of AEA uptake. This guide provides an in-depth overview of this compound, its applications, experimental protocols, and its role in elucidating the signaling pathways governing endocannabinoid transport.
Chemical Properties
| Property | Value |
| Chemical Name | [3',6'-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]-2-[[1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]ethyl ester carbamic acid |
| Molecular Formula | C47H52N2O10 |
| Molecular Weight | 804.92 g/mol |
| CAS Number | 290374-09-3 |
Role in Cannabinoid Research
This compound is instrumental in studying the anandamide transport system, a critical component of the endocannabinoid system responsible for clearing AEA from the extracellular space and terminating its signaling. Its key applications include:
-
Real-time visualization of AEA uptake: Allows for the direct observation and quantification of AEA transport into living cells.
-
High-throughput screening of AMT inhibitors: Provides a fluorescent-based assay for identifying novel compounds that modulate AEA uptake.
-
Elucidation of transport mechanisms: Helps to dissect the molecular machinery involved in AEA transport, including the roles of various proteins and signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its interaction with components of the endocannabinoid system.
Table 1: Inhibitory Potency of this compound on Anandamide Uptake
| Cell Line | IC50 (µM) | Reference |
| Cerebellar Granule Cells | 7.8 ± 1.3 | [1] |
Table 2: Inhibition of this compound Uptake by Anandamide and its Analogs
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| C6 Glioma Cells | Anandamide (AEA) | 53.8 ± 1.8 | [1] |
| C6 Glioma Cells | Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 | [1] |
| C6 Glioma Cells | Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 | [1] |
Table 3: Interaction of this compound with Other Cannabinoid System Components
| Target | Activity | Concentration | Reference |
| CB1 Receptor | No binding | < 10 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Neither a substrate nor an inhibitor | Not specified | [1] |
Experimental Protocols
This compound Uptake Assay using Fluorescence Microscopy
This protocol describes the general procedure for visualizing and quantifying the uptake of this compound into cultured cells.
Materials:
-
Cultured cells (e.g., C6 glioma cells, cerebellar granule cells, RBL-2H3 cells)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~535 nm)
-
Image analysis software
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-25 µM).
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Replace the PBS with the this compound working solution.
-
For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding the this compound solution containing the inhibitor.
-
-
Image Acquisition:
-
Immediately begin acquiring images using the fluorescence microscope at set time intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.
-
Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity within the cells at each time point using image analysis software.
-
Plot the change in fluorescence intensity over time to determine the rate of uptake.
-
For inhibitor studies, compare the uptake rates in the presence and absence of the inhibitor to calculate the percent inhibition and IC50 values.
-
Fluorometric Measurement of this compound Uptake in a Plate Reader
This protocol is suitable for higher-throughput analysis of this compound uptake.
Materials:
-
Cultured cells
-
96-well black, clear-bottom microplates
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Solutions: Prepare this compound working solutions and inhibitor solutions in pre-warmed cell culture medium at 2x the final concentration.
-
Cell Treatment:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 50 µL of the 2x inhibitor solution (or medium for control wells) to each well and pre-incubate for the desired time at 37°C.
-
Add 50 µL of the 2x this compound working solution to each well to initiate the uptake.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity in each well at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Plot the fluorescence intensity over time for each condition.
-
Calculate the initial rate of uptake from the linear portion of the curve.
-
Determine the IC50 values for inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Anandamide Transport and Metabolism
The uptake of anandamide is a critical step in terminating its signaling. This compound has been instrumental in visualizing and dissecting this process. Once transported into the cell, AEA is primarily degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH).
Caption: Workflow of AEA and this compound transport and metabolism.
Role of Dynamin-2 in Anandamide Transporter Endocytosis
Research suggests that the uptake of anandamide can be regulated by the endocytosis of its transporter. The large GTPase dynamin-2 is implicated in this process, which internalizes the transporter from the cell surface, thereby modulating the rate of AEA clearance.
Caption: Dynamin-2 mediated endocytosis of the anandamide transporter.
Involvement of TRPV1 in Anandamide Uptake
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, known for its role in pain and temperature sensation, has also been implicated in the cellular uptake of anandamide. This suggests a potential interplay between the endocannabinoid and endovanilloid systems at the level of transport.
Caption: TRPV1-mediated uptake of anandamide.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of cannabinoid signaling. Its ability to provide a real-time, fluorescence-based readout of anandamide uptake has significantly advanced our understanding of endocannabinoid transport mechanisms. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in future research endeavors, ultimately contributing to the development of novel therapeutics targeting the endocannabinoid system.
References
Understanding Intracellular Esterase Activity with SKM 4-45-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of SKM 4-45-1, a novel fluorescent probe, for the investigation of intracellular esterase activity and the dynamics of anandamide (AEA) transport. This compound serves as a valuable tool for researchers in neuroscience, pharmacology, and cancer biology, offering a method to visualize and quantify cellular uptake and enzymatic processes.
Introduction to this compound
This compound is a synthetic analog of anandamide (AEA), an endogenous cannabinoid neurotransmitter.[1][2] Its unique property lies in its design as a non-fluorescent molecule that, upon entering a cell, is cleaved by intracellular esterases, releasing a fluorescent moiety.[3][4] This process allows for the real-time visualization and quantification of its cellular uptake and subsequent enzymatic hydrolysis.[5] Unlike radiolabeled analogs, this compound provides a safer and more direct method for studying these cellular events through fluorescence microscopy and spectroscopy.[4]
The primary application of this compound is as a tool for studying the anandamide transporter, as it is believed to utilize the same carrier-mediated uptake mechanism as AEA.[3] However, its utility extends to the broader study of intracellular esterase activity, as the generation of the fluorescent signal is directly dependent on the catalytic action of these enzymes.[4][6]
Mechanism of Action
The functionality of this compound is a two-step process involving cellular uptake and enzymatic cleavage. Initially, in the extracellular environment, this compound is non-fluorescent.[4][7] Upon introduction to a cellular system, it is transported across the plasma membrane. While initially thought to be solely mediated by a putative anandamide transporter, recent evidence strongly suggests a significant role for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in facilitating its uptake.[5][8]
Once inside the cell, this compound is rapidly hydrolyzed by non-specific intracellular esterases.[3] This enzymatic cleavage separates the fluorescein molecule from the rest of the compound, leading to the emission of a fluorescent signal.[3][4] It is important to note that this compound is not a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[6][9] This characteristic allows for the specific study of esterase activity without the confounding influence of FAAH.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Endocannabinoid Membrane Transport Inhibition (EC₅₀) | 7.8 µM | [9] |
| FAAH Inhibition (EC₅₀) | > 10 µM | [9][10] |
| CB₁ Receptor Binding Displacement ([³H]CP 55940) | No displacement at 3 µM | [10] |
Experimental Conditions for this compound Uptake Assays
| Cell Type | This compound Concentration | Incubation Time | Assay Method | Reference |
| RBL-2H3 cells | 25 µM | 5 min | Fluorescence Spectroscopy | [3] |
| Endothelial Colony-Forming Cells (ECFCs) | 1 µM | 30 min | Fluorescence Microscopy | [5] |
| EA.hy926 cells | 1 µM | 30 min | Fluorescence Microscopy | [5] |
| Dorsal Root Ganglion (DRG) neurons | 10 nM | Not specified | Fluorescence Microscopy | [6] |
| Multidrug-Resistant Staphylococcus aureus (MDRSA CI-M) | 5 µg/mL | 2 and 4 hours | Confocal Microscopy | [11] |
Quantitative Results of this compound Uptake Under Different Conditions
| Cell Type | Treatment | Effect on this compound Uptake | Reference |
| RBL-2H3 cells | AM404 (100 µM) | Blocked uptake | [3] |
| RBL-2H3 cells | Ionomycin (10 µM) | Reduced uptake | [3] |
| ECFCs | Capsaicin (0.1 µM) | Reduced accumulation by 66.8 ± 3.6% | [5][8] |
| EA.hy926 cells | Capsaicin (0.1 µM) | Reduced accumulation by 61.2 ± 4.6% | [5] |
| EA.hy926 cells | siRNA against TRPV1 | Reduced uptake by 37.3 ± 3.4% | [12] |
| EA.hy926 cells | TRPV1 Overexpression | Increased uptake by 219.4 ± 26.9% | [12] |
Effects of Receptor Antagonists on this compound Uptake in ECFCs
| Antagonist | Target Receptor | Concentration | % Reduction in Uptake | Reference |
| AM251 | CB₁R | 0.1 µM | 11.0 ± 3.8% | [8] |
| SR144528 | CB₂R | 1 µM | 8.7 ± 2.8% | [8] |
| CID16020046 | GPR55 | 20 µM | 8.7 ± 1.8% | [8] |
| SB366791 | TRPV1 | 10 µM | 31.2 ± 0.4% | [8] |
Experimental Protocols
Protocol 1: General this compound Uptake Assay using Fluorescence Spectroscopy
This protocol is adapted from studies on RBL-2H3 cells.[3]
-
Cell Preparation:
-
Plate cells (e.g., RBL-2H3) in a suitable tissue culture plate.
-
Wash the cells and scrape them into 5 mL of KRH buffer.
-
Seed the cells at a density of 1.5 x 10⁴ cells/well.
-
-
Incubation with Inhibitors (Optional):
-
For inhibitor studies, add the desired compound (e.g., 100 µM AM404 or 10 µM ionomycin) to the suspended cells.
-
Incubate for 10 minutes at 37°C.
-
-
This compound Addition:
-
Add this compound to a final concentration of 25 µM.
-
Incubate for 5 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence spectrometer.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm.
-
Record the fluorescence units.
-
Protocol 2: this compound Uptake Assay using Fluorescence Microscopy
This protocol is based on studies with endothelial cells.[5]
-
Cell Seeding:
-
Grow cells (e.g., ECFCs or EA.hy926) to 70% confluence in 8-well Ibidi treated slides or on glass coverslips.
-
-
Application of this compound:
-
Apply this compound at the desired concentration (e.g., 1 µM) in a suitable medium.
-
-
Time-Lapse Imaging:
-
Document the increase in fluorescence using a fluorescence microscope (e.g., Zeiss LSM 410).
-
Obtain serial pictures every 10 seconds for a total duration of 30 minutes.
-
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound uptake assay.
Caption: TRPV1-mediated uptake of this compound.
Discussion and Limitations
This compound has emerged as a powerful tool for investigating the cellular uptake of anandamide and the activity of intracellular esterases. Its use has led to the significant finding that the TRPV1 channel is a key player in the transport of AEA and its analogs in certain cell types, such as endothelial cells.[5][8] The competition for uptake between this compound and the TRPV1 agonist capsaicin provides strong evidence for a shared binding site on the TRPV1 channel.[5]
However, it is crucial to acknowledge the limitations of this probe. The generation of the fluorescent signal is dependent on two kinetic processes: cellular uptake and intracellular de-esterification.[4] Therefore, the rate of fluorescence increase is a composite measure of both transport and enzymatic activity. This can make it challenging to isolate and study the kinetics of the transport process alone.[4]
Furthermore, the utility of this compound is restricted to cells that express sufficient levels of esterase activity to produce a detectable fluorescent signal.[4] In cells with low esterase activity, the probe may not be effective. Researchers should also consider potential photobleaching during prolonged imaging experiments.[6]
Conclusion
This compound is a valuable fluorescent probe that has significantly advanced our understanding of anandamide transport and intracellular esterase activity. Its ability to provide real-time visualization of these processes offers a distinct advantage over traditional radioisotope-based methods. While researchers must be mindful of its limitations, particularly the dual-kinetic nature of the signal generation, careful experimental design and data interpretation can yield profound insights into the complex cellular mechanisms governing endocannabinoid signaling and enzymatic function. The continued application of this compound promises to further elucidate the roles of these processes in both normal physiology and disease states.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 5. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Cannabinoid Review [catbull.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to SKM 4-45-1 Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SKM 4-45-1, a key tool in neuroscience research for studying the transport of the endocannabinoid anandamide (AEA). We will delve into its mechanism of action, applications, and the experimental protocols for its use, presenting quantitative data in a clear, tabular format and illustrating key pathways and workflows with detailed diagrams.
Core Concepts: Understanding this compound
This compound is a fluorescent substrate designed to study the transmembrane carrier-mediated transport of anandamide.[1][2] A critical feature of this compound is that it is non-fluorescent in the extracellular environment. Once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescent molecule.[3][4] This property allows for the real-time visualization and quantification of AEA uptake.
This compound exhibits selectivity for the endocannabinoid membrane transporter, making it a valuable tool to distinguish transporter activity from other components of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its interactions with components of the endocannabinoid system.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Endocannabinoid Membrane Transport Inhibition) | 7.8 µM | Not Specified | [6] |
| EC50 (FAAH Inhibition) | > 10 µM | Not Specified | [6] |
| CB1 Receptor Binding (Displacement of [3H]CP 55940) | No displacement at 3 µM | Rat brain membranes | [6] |
Note: The available quantitative data for this compound is somewhat limited in the public domain. Further internal validation and characterization are recommended for specific experimental systems.
Signaling Pathways and Mechanisms
The transport of anandamide is a critical step in regulating its signaling. This compound has been instrumental in elucidating the players involved in this process, particularly the role of the transient receptor potential vanilloid 1 (TRPV1) channel.
Anandamide Uptake and Intracellular Signaling
Anandamide, upon entering the cell via a transporter, can activate intracellular targets or be degraded by FAAH. This process is crucial for terminating endocannabinoid signaling at the synapse. The diagram below illustrates the key components of this pathway.
Role of TRPV1 in Anandamide Transport
Emerging evidence suggests that the TRPV1 channel, in addition to its role as a cation channel, may directly or indirectly participate in the transport of anandamide across the cell membrane. Molecular dynamics simulations suggest that AEA can enter the TRPV1 channel through a novel location between its helices.[7][8] This dual function of TRPV1 as both a receptor and a potential transporter for anandamide adds a layer of complexity to endocannabinoid signaling.
Experimental Protocols and Workflows
The following section provides a detailed, synthesized protocol for conducting an anandamide uptake assay using this compound, based on methodologies described in the literature.[3][9]
Detailed Experimental Protocol: this compound Uptake Assay
Objective: To quantify the uptake of anandamide into cultured cells using the fluorescent substrate this compound.
Materials:
-
Cultured cells of interest (e.g., neuronal cell lines, primary neurons)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Assay Buffer (e.g., Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)[3]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
Optional: Inhibitors of anandamide transport (e.g., AM404) or FAAH (e.g., URB597)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that ensures they reach approximately 80-90% confluency on the day of the assay.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the experiment.
-
Preparation of Reagents:
-
Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1-25 µM).[3]
-
If using inhibitors, prepare working solutions of the inhibitors in Assay Buffer at the desired concentrations.
-
-
Assay Execution:
-
Wash the cells twice with warm Assay Buffer.
-
(Optional) If using inhibitors, pre-incubate the cells with the inhibitor-containing Assay Buffer for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the this compound working solution to the wells.
-
Incubate the plate at 37°C for the desired time course (e.g., 5-30 minutes).
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the cleaved fluorophore (typically around 485 nm excitation and 535 nm emission).[3]
-
Acquire readings at different time points to generate a kinetic profile of uptake.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only Assay Buffer.
-
Normalize the fluorescence intensity to the number of cells or protein concentration per well.
-
Plot the fluorescence intensity over time to determine the rate of uptake.
-
For inhibitor studies, compare the uptake rates in the presence and absence of the inhibitor to calculate the percent inhibition and IC50 values.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an this compound based anandamide uptake experiment.
Conclusion and Future Directions
This compound is an invaluable tool for dissecting the mechanisms of anandamide transport in neuroscience research. Its use has been pivotal in identifying the role of the endocannabinoid membrane transporter and the unexpected involvement of the TRPV1 channel in this process. Future research utilizing this compound will likely focus on screening for novel inhibitors of anandamide uptake, further characterizing the transport mechanism in different neuronal populations, and exploring the physiological and pathological implications of altered anandamide transport in neurological disorders. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in advancing our understanding of the endocannabinoid system.
References
- 1. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 2. Role of FAAH-like anandamide transporter in anandamide inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 5. Role of fatty acid amide hydrolase in the transport of the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 7. A Closer Look at Anandamide Interaction With TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of SKM 4-45-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKM 4-45-1 is a synthetic analog of the endogenous cannabinoid, anandamide (AEA).[1][2] It is a novel fluorescent substrate developed as a research tool to investigate the cellular uptake and transport mechanisms of anandamide.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use.
Core Pharmacology and Mechanism of Action
This compound is designed to be non-fluorescent in the extracellular environment.[1] Upon transport into the cell, intracellular esterases cleave the molecule, releasing a fluorescent moiety.[1][3][4] This property allows for the real-time visualization and quantification of anandamide uptake.
The primary mechanism of action of this compound is as a substrate for the anandamide transmembrane carrier, effectively mimicking the uptake of endogenous anandamide.[1] Studies have demonstrated that the cellular accumulation of this compound occurs via the same pathway as AEA uptake.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
| Parameter | Value | Cell Type/System | Reference |
| Inhibition of Endocannabinoid Membrane Transport | |||
| EC50 | 7.8 µM | Not Specified | [6][7] |
| Inhibition of Fatty Acid Amide Hydrolase (FAAH) | |||
| EC50 | > 10 µM | Not Specified | [6][7] |
| Binding to Cannabinoid Receptor 1 (CB1) | |||
| Concentration for no binding | < 10 µM | Rat brain membranes | [1][5][7] |
| Inhibition of [3H]AEA Accumulation | |||
| IC50 | 7.8 +/- 1.3 µM | Cerebellar granule cells | [1][5] |
| Inhibition of this compound Uptake by AEA Analogs | |||
| AEA IC50 | 53.8 +/- 1.8 µM | C6 glioma cells | [1][5] |
| Arachidonoyl-3-aminopyridine amide IC50 | 10.1 +/- 1.4 µM | C6 glioma cells | [1][5] |
| Arachidonoyl-4-hydroxyanilineamide IC50 | 6.1 +/- 1.3 µM | C6 glioma cells | [1][5] |
| Effect on Endothelial Cell Proliferation | |||
| EC50 for AEA-induced proliferation | 0.05 (0.04 to 0.08) µM | Endothelial Colony Forming Cells (ECFCs) | [8] |
Signaling Pathways and Interactions
This compound, as an analog of anandamide, is implicated in signaling pathways involving endocannabinoid transport and potentially TRPV1 receptor activation.
Anandamide Cellular Uptake and Metabolism
The primary signaling event involving this compound is its transport into the cell via the anandamide transporter. Once inside, it is processed by intracellular esterases, leading to fluorescence. This process is distinct from the subsequent metabolism of anandamide by FAAH, for which this compound is a poor substrate.[1][5][6][7][9]
Potential Interaction with TRPV1
Some evidence suggests that anandamide and its analogs, including this compound, can interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10] This interaction can lead to calcium influx and subsequent downstream signaling events, such as the promotion of cell proliferation.[10]
Experimental Protocols
In Vitro Anandamide Uptake Assay using this compound
This protocol describes a general method for measuring anandamide uptake in cultured cells using this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., C6 glioma cells, cerebellar granule cells, or endothelial cells) in a suitable format (e.g., 96-well plate or on coverslips) and grow to the desired confluency.[1][3]
-
Cell Preparation: Wash the cells with a suitable buffer, such as Krebs-Ringer-HEPES (KRH) buffer, to remove media components.[3]
-
Incubation with this compound: Add this compound to the cells at the desired final concentration (e.g., 1-25 µM) and incubate for a specified time (e.g., 5-30 minutes) at 37°C.[3][11]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope.[3] The typical excitation and emission wavelengths for the fluorescein moiety are around 485 nm and 535 nm, respectively.[3]
-
Data Analysis: Quantify the fluorescence intensity to determine the rate of uptake. For inhibition studies, pre-incubate the cells with the test compounds before adding this compound and compare the fluorescence to a vehicle control.
Confocal Microscopy for Intracellular Localization
This protocol outlines the use of this compound for visualizing the intracellular accumulation of anandamide.
Methodology:
-
Cell Culture: Grow cells on glass coverslips suitable for microscopy.
-
Treatment: Treat the cells with this compound (e.g., 5 µg/mL) for the desired time periods (e.g., 2 and 4 hours).[4]
-
Imaging: Visualize the intracellular green fluorescence using a spinning disk confocal microscope.[4]
-
Analysis: Observe the distribution of fluorescence within the cells to determine the localization of uptake. Co-staining with organelle-specific markers can provide more detailed information on subcellular distribution.
Conclusion
This compound is a valuable pharmacological tool for the study of anandamide transport. Its fluorescent properties provide a direct and quantifiable measure of cellular uptake, enabling detailed kinetic and inhibition studies. While its primary utility is in characterizing the anandamide transporter, emerging evidence of its interaction with TRPV1 channels suggests broader applications in studying endocannabinoid signaling. The data and protocols presented in this guide offer a solid foundation for researchers employing this compound in their investigations.
References
- 1. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Achilles’ Heel of Multidrug-Resistant Staphylococcus aureus by the Endocannabinoid Anandamide | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Cannabinoid Review [catbull.com]
- 8. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.biologists.com [journals.biologists.com]
The Use of SKM 4-45-1 as a Fluorescent Substrate for the Anandamide (AEA) Carrier: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid anandamide (AEA) plays a crucial role in various physiological processes, and its cellular uptake is a key mechanism for terminating its signaling. The precise nature of the AEA carrier remains an area of active investigation. SKM 4-45-1, a fluorescent analog of AEA, has emerged as a valuable tool for studying this transport process. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data. It also explores the broader context of the AEA transport system, offering insights for researchers in cannabinoid signaling and drug development.
Introduction to Anandamide Transport and this compound
Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid that modulates a wide range of physiological and pathological processes, including pain, mood, appetite, and inflammation. The termination of AEA signaling is primarily achieved through cellular uptake followed by intracellular enzymatic hydrolysis, predominantly by fatty acid amide hydrolase (FAAH). The mechanism of AEA transport across the cell membrane has been a subject of debate, with evidence supporting both carrier-mediated facilitated diffusion and simple diffusion.
To investigate the carrier-mediated component of AEA uptake, specific tools are required. This compound is a synthetic analog of anandamide designed as a fluorescent substrate for the putative AEA transporter.[1][2] It is non-fluorescent in the extracellular environment but becomes fluorescent upon entering the cell and subsequent cleavage by intracellular esterases.[1][2] This property allows for the real-time monitoring of AEA uptake into living cells.
Key Properties of this compound:
-
Fluorescent Activation: Becomes fluorescent only after intracellular enzymatic cleavage.[1][2]
-
Substrate for AEA Carrier: Competes with AEA for cellular uptake, indicating it utilizes the same transport machinery.
-
Not a FAAH Substrate: Is not significantly hydrolyzed by FAAH, isolating the transport process from its subsequent degradation.
-
Low CB1 Receptor Affinity: Does not significantly bind to the CB1 cannabinoid receptor at concentrations typically used for uptake studies.
Mechanism of Action of this compound
The utility of this compound as a tool to study AEA transport lies in its two-step activation mechanism. This process allows for the differentiation between extracellular and intracellular substrate.
Quantitative Data for this compound and AEA Transport
The following tables summarize the available quantitative data for the interaction of this compound and other compounds with the AEA transport system.
| Compound | Cell Type | IC50 (µM) | Assay | Reference |
| AEA | C6 glioma | 53.8 ± 1.8 | Inhibition of this compound uptake | Muthian et al., 2000 |
| Arachidonoyl-3-aminopyridine amide | C6 glioma | 10.1 ± 1.4 | Inhibition of this compound uptake | Muthian et al., 2000 |
| Arachidonoyl-4-hydroxyanilineamide | C6 glioma | 6.1 ± 1.3 | Inhibition of this compound uptake | Muthian et al., 2000 |
| This compound | Cerebellar granule cells | 7.8 ± 1.3 | Inhibition of [3H]AEA uptake | Muthian et al., 2000 |
Table 1: Inhibition of AEA and this compound Uptake
| Parameter | Value | Cell Type | Substrate | Reference |
| Apparent Km | 421 ± 88 nM | HaCaT cells | Anandamide | Maccarrone et al., 2009 (Patent) |
| Apparent Vmax | 116 ± 10 pmol/min/mg protein | HaCaT cells | Anandamide | Maccarrone et al., 2009 (Patent) |
Table 2: Kinetic Parameters of Anandamide Transport Note: Direct kinetic data (Km, Vmax) for this compound transport is not readily available in the literature. The values above are for anandamide and provide an estimate of the transporter's affinity and capacity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for using this compound in fluorescence-based uptake assays.
Fluorescence Spectroscopy Uptake Assay
This protocol provides a quantitative measurement of this compound uptake in a cell population.
Materials:
-
Cultured cells expressing the AEA carrier (e.g., RBL-2H3, C6 glioma, cerebellar granule cells)
-
This compound stock solution (in DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
Test compounds (inhibitors)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well or other multi-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Washing: Gently wash the cells twice with pre-warmed KRH buffer to remove culture medium.
-
Inhibitor Pre-incubation: Add the test compounds (potential inhibitors of AEA transport) or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Add this compound to each well to a final concentration of 10-25 µM.
-
Uptake Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-30 minutes). The optimal time should be determined empirically to be within the linear range of uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the cleaved fluorophore (typically Ex: ~485 nm, Em: ~535 nm for fluorescein-based products).
Fluorescence Microscopy Uptake Assay
This protocol allows for the visualization of this compound uptake at the single-cell level.
Materials:
-
Cultured cells plated on glass coverslips
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Plating: Seed cells on sterile glass coverslips in a culture dish and allow them to grow to the desired confluency.
-
Treatment: Replace the culture medium with pre-warmed assay buffer containing this compound (e.g., 25 µM) and any test compounds.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C.
-
Fixation: Gently wash the coverslips with PBS and then fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS to remove the fixative.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the intracellular fluorescence using a fluorescence microscope equipped with a filter set for fluorescein (e.g., FITC filter).
The Anandamide Transport System: A Complex Picture
The use of this compound and other tools has revealed a complex picture of anandamide transport that may not be mediated by a single, classical transporter protein. Several mechanisms and contributing proteins have been proposed.
Key Players and Theories:
-
Putative AEA Carrier: The initial hypothesis supported by the saturable and competitive nature of AEA uptake.
-
Simple Diffusion: Given AEA's lipophilicity, passive diffusion across the membrane is also considered a contributing factor.
-
Endocytosis: Some studies suggest that AEA uptake may be linked to caveolae-dependent endocytosis.
-
FAAH-driven Transport: The rapid intracellular hydrolysis of AEA by FAAH creates a concentration gradient that drives AEA into the cell.
-
Other Proteins: Proteins such as fatty acid binding proteins (FABPs) and the transient receptor potential vanilloid 1 (TRPV1) channel have also been implicated in facilitating AEA transport.
Conclusion and Future Directions
This compound remains a valuable tool for investigating the cellular uptake of anandamide. Its fluorescence-based detection provides a powerful method for both quantitative and qualitative assessment of AEA transport in living cells. The experimental protocols outlined in this guide offer a starting point for researchers to design and execute robust uptake assays.
However, it is crucial to interpret the data obtained with this compound in the context of the ongoing debate surrounding the anandamide transport mechanism. The development of new chemical probes and advanced imaging techniques will be essential to further dissect the contributions of different transport pathways and to definitively identify the molecular components of the AEA transport machinery. For professionals in drug development, a thorough understanding of these mechanisms is critical for the rational design of novel therapeutics targeting the endocannabinoid system.
References
Methodological & Application
Application Notes and Protocols for Anandamide Uptake Assay in Neurons using SKM 4-45-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The termination of anandamide signaling is primarily mediated by its uptake into cells followed by enzymatic degradation. Understanding the mechanism of anandamide uptake is therefore of significant interest for the development of novel therapeutics targeting the endocannabinoid system. This document provides a detailed protocol for an anandamide uptake assay in neurons using SKM 4-45-1, a fluorescent analog of anandamide.
This compound is a non-fluorescent molecule that passively enters cells. Once inside, it is cleaved by intracellular esterases, releasing a fluorescent compound that can be quantified to measure the rate of uptake. This assay allows for the screening of compounds that may inhibit or enhance anandamide uptake, providing valuable insights into their mechanism of action.
Anandamide Uptake Mechanisms in Neurons
The precise mechanism of anandamide transport across the neuronal membrane remains a topic of debate. Evidence supports both a carrier-mediated process and a simple diffusion model. The leading hypothesis suggests that while anandamide can cross the membrane, its uptake is driven by a concentration gradient maintained by intracellular binding and enzymatic degradation.
Key proteins involved in this process include:
-
Fatty Acid Amide Hydrolase (FAAH): An intracellular enzyme that rapidly hydrolyzes anandamide, maintaining a low intracellular concentration and thus favoring its inward movement.
-
Fatty Acid Binding Proteins (FABPs): These intracellular proteins are thought to shuttle anandamide from the plasma membrane to FAAH for degradation.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Some studies suggest that TRPV1 channels may play a role in anandamide transport, although the exact mechanism is still under investigation.
Data Summary
The following tables summarize quantitative data from studies investigating the effect of various inhibitors on anandamide uptake using this compound in different cell types.
Table 1: Inhibition of this compound Uptake in Endothelial Colony-Forming Cells (ECFCs)
| Inhibitor | Target | Concentration | Incubation Time | % Inhibition of this compound Uptake (Mean ± SEM) |
| AM251 | CB1R | 0.1 µM | 30 minutes | Not significant |
| SR144528 | CB2R | 1 µM | 30 minutes | Not significant |
| CID16020046 | GPR55 | 20 µM | 30 minutes | Not significant |
| SB366791 | TRPV1 | 10 µM | 30 minutes | ~70% *** |
***p ≤ 0.001 compared to vehicle control. Data adapted from a study on human endothelial colony-forming cells[1]. While not neuronal, this data provides valuable context for receptor involvement.
Table 2: Concentration-Dependent Uptake of this compound in Endothelial Colony-Forming Cells (ECFCs)
| This compound Concentration | Incubation Time | Relative Fluorescence Intensity (%) |
| 0.1 µM | 30 minutes | ~10 |
| 0.3 µM | 30 minutes | ~25 |
| 1 µM | 30 minutes | ~50 |
| 3 µM | 30 minutes | ~75 |
| 10 µM | 30 minutes | ~90 |
| 30 µM | 30 minutes | 100 |
Data adapted from a study on human endothelial colony-forming cells, demonstrating a Kd of 2.63 µM[1].
Experimental Protocols
I. Preparation of Primary Neuronal Cultures
This protocol is a general guideline and may need optimization depending on the specific neuronal type and source.
-
Materials:
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or other appropriate coating substrate
-
Tissue culture plates or coverslips
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Fetal Bovine Serum (FBS)
-
DNAse I
-
-
Procedure:
-
Coat culture surfaces with poly-D-lysine overnight at 37°C.
-
Aspirate the coating solution and wash three times with sterile water. Allow to dry completely.
-
Dissect the desired brain region (e.g., hippocampus, cortex, or dorsal root ganglia) from embryonic or neonatal rodents in ice-cold dissection medium.
-
Mince the tissue and transfer it to the enzymatic dissociation solution. Incubate at 37°C for the recommended time.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Add an equal volume of medium containing FBS to inactivate the enzyme.
-
Centrifuge the cell suspension and resuspend the pellet in the neuronal culture medium.
-
Count the cells and plate them at the desired density onto the prepared culture surfaces.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Allow the neurons to mature for at least 7-10 days before performing the uptake assay.
-
II. This compound Anandamide Uptake Assay Protocol
-
Materials:
-
Mature primary neuronal cultures
-
This compound (fluorescent anandamide analog)
-
Assay buffer (e.g., HEPES-buffered saline containing 135 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 3.3 mM glucose, and 10 mM HEPES, pH 7.4)
-
Test compounds (inhibitors or enhancers of anandamide uptake)
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, wash the neuronal cultures twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control at the desired concentrations in assay buffer for 10-30 minutes at 37°C.
-
Add this compound to each well to a final concentration of 10 nM to 1 µM. The optimal concentration should be determined empirically. A common starting concentration is 10 nM[2].
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to be within the linear range of uptake.
-
To terminate the uptake, rapidly aspirate the assay buffer containing this compound and wash the cells three times with ice-cold assay buffer.
-
Add fresh assay buffer to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm) or visualize and quantify using a fluorescence microscope.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity of the test compound-treated wells to the vehicle-treated control wells.
-
Calculate the percentage of inhibition or enhancement of anandamide uptake.
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Visualizations
Caption: Experimental workflow for the this compound anandamide uptake assay in neurons.
Caption: Proposed signaling pathway for anandamide uptake and metabolism in neurons.
References
Application Notes and Protocols for SKM 4-45-1 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKM 4-45-1 is a powerful tool for investigating the cellular uptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter. This compound is a non-fluorescent analog of AEA that, upon entry into viable cells, is cleaved by intracellular esterases to release a fluorescent molecule.[1][2] This mechanism allows for the real-time visualization and quantification of AEA transport across the cell membrane, making it an invaluable probe in neuroscience, pharmacology, and cancer research.[3][4] The primary application of this compound is to study the transmembrane carrier-mediated transport of AEA, a process in which the transient receptor potential vanilloid 1 (TRPV1) channel has been shown to play a significant role.[3][5]
Mechanism of Action
This compound is designed to be cell-permeable. Once it crosses the cell membrane, ubiquitous intracellular esterases hydrolyze the ester bond, releasing a fluorescent compound that is trapped within the cell. The resulting increase in intracellular fluorescence is directly proportional to the rate of this compound uptake, which is considered to mimic the transport of AEA.[1][5] This process allows researchers to monitor the dynamics of AEA transport in living cells using fluorescence microscopy or fluorometry.
Data Presentation
Photophysical Properties
The fluorescent product of this compound is a fluorescein derivative. The following table summarizes the key photophysical properties of fluorescein, which can be used as a reference for the fluorescent signal generated by this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | [6] |
| Emission Maximum (λem) | ~515 nm | [7] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ (at 494 nm in aqueous solution, pH 9) | [7] |
| Fluorescence Quantum Yield (Φf) | ~0.97 (in basic ethanol) | [6] |
Experimental Conditions
The following table summarizes the range of experimental conditions reported in the literature for using this compound in live-cell imaging. These values can serve as a starting point for experimental design and optimization.
| Parameter | Range of Values | Cell Types | Reference(s) |
| Concentration | 0.1 µM - 30 µM | Endothelial cells, Glioblastoma cells, Dorsal Root Ganglion neurons | [3][8][9] |
| Incubation Time | 5 minutes - 4 hours | Endothelial cells, Staphylococcus aureus | [4][10] |
| Imaging Wavelengths | Excitation: 485-488 nm, Emission: 515-535 nm | Various | [10][11] |
Experimental Protocols
I. Live-Cell Imaging of this compound Uptake using Fluorescence Microscopy
This protocol provides a general guideline for visualizing the uptake of this compound in adherent cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP) and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed HBSS or imaging buffer at the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for the desired period (e.g., 15-30 minutes) at 37°C.
-
-
Imaging:
-
Place the dish or slide on the stage of the fluorescence microscope within the environmental chamber.
-
Acquire images using the appropriate filter set (e.g., excitation ~488 nm, emission ~520 nm).
-
For time-lapse imaging, acquire images at regular intervals to monitor the increase in intracellular fluorescence over time.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji).
-
Plot the change in fluorescence intensity over time to determine the rate of uptake.
-
II. Quantification of this compound Uptake using a Plate Reader
This protocol is suitable for high-throughput screening of compounds that may modulate anandamide uptake.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Cells cultured in a 96-well black, clear-bottom plate
-
Complete cell culture medium
-
HBSS or other suitable imaging buffer
-
Fluorescence plate reader with bottom-reading capabilities and appropriate filters
Procedure:
-
Cell Preparation:
-
Seed cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
-
Compound Treatment (Optional):
-
If screening for modulators, pre-incubate the cells with test compounds for the desired duration.
-
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed HBSS at 2X the final desired concentration.
-
Add an equal volume of the 2X this compound solution to each well.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes, using bottom-read mode with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Plot the fluorescence intensity as a function of time. The initial slope of the curve represents the rate of uptake.
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging of this compound uptake.
Caption: Proposed signaling pathway for this compound uptake and anandamide action.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | 1. Insufficient intracellular esterase activity. 2. Low concentration of this compound. 3. Short incubation time. 4. Incorrect filter set on the microscope. | 1. Use a positive control cell line known to have high esterase activity. 2. Increase the concentration of this compound. 3. Increase the incubation time. 4. Ensure the filter set matches the excitation and emission spectra of fluorescein. |
| High background fluorescence | 1. Autofluorescence from cells or medium. 2. Non-specific binding of the probe. | 1. Use phenol red-free medium for imaging. Acquire a background image before adding the probe and subtract it from subsequent images. 2. Wash cells with buffer after the loading step. |
| Phototoxicity or cell death | 1. High excitation light intensity. 2. Prolonged exposure to excitation light. | 1. Reduce the intensity of the excitation light. 2. Use shorter exposure times and/or increase the interval between image acquisitions in time-lapse experiments. |
| Inconsistent results | 1. Variation in cell density or health. 2. Inconsistent incubation times or temperatures. | 1. Ensure consistent cell seeding density and monitor cell health. 2. Standardize all incubation steps and use a temperature-controlled stage. |
Conclusion
This compound is a valuable fluorescent probe for studying the cellular uptake of anandamide in real-time. By understanding its mechanism of action and optimizing experimental parameters, researchers can effectively utilize this tool to investigate the role of anandamide transport in various physiological and pathological processes. The provided protocols and troubleshooting guide offer a solid foundation for the successful application of this compound in live-cell imaging experiments.
References
- 1. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. omlc.org [omlc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols for SKM 4-45-1: Achieving Optimal Fluorescence Signal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing SKM 4-45-1, a fluorogenic substrate for the anandamide transporter, to achieve an optimal fluorescence signal in cell-based assays.
Introduction
This compound is a non-fluorescent analog of anandamide (AEA) that serves as a valuable tool for studying the cellular uptake of this endogenous cannabinoid.[1][2][3] Extracellularly, this compound is non-fluorescent; however, once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescent moiety.[1][2][4][5] This property allows for the real-time visualization and quantification of AEA transport. The intensity of the fluorescence signal is dependent on several factors, including the concentration of this compound, cell type, incubation time, and the specific experimental conditions. Optimizing these parameters is crucial for obtaining robust and reproducible results.
Mechanism of Action
This compound is specifically designed to utilize the anandamide transport system to enter the cell.[2] Once inside the cytoplasm, non-specific esterases hydrolyze the ester bond, leading to the release of a fluorescent compound that can be detected using standard fluorescence microscopy or fluorometry.[4][5][6] This mechanism is depicted in the signaling pathway diagram below.
Caption: Intracellular activation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound in various studies. Note that optimal concentrations can be cell-type dependent and may require empirical determination.
| Parameter | Value | Cell Type/System | Reference |
| Concentration Range | 1 µM - 30 µM | Endothelial Progenitor Cells (ECFCs) | [7] |
| 5 µg/mL | Multidrug-Resistant Staphylococcus aureus (MDRSA) | [4] | |
| 25 µM | Rat Basophilic Leukemia (RBL-2H3) Cells | [5] | |
| 10 nM | Dorsal Root Ganglion (DRG) Neurons | [6] | |
| Excitation Wavelength | 488 nm | MDRSA | [4] |
| 485 nm | RBL-2H3 Cells | [5] | |
| Emission Wavelength | 530 nm | MDRSA | [4] |
| 535 nm | RBL-2H3 Cells | [5] | |
| IC₅₀ (inhibition of [³H]AEA accumulation) | 7.8 ± 1.3 µM | Cerebellar Granule Cells | [2] |
| Kd (dissociation constant) | 2.63 µM | ECFCs | [7] |
Experimental Protocols
To determine the optimal concentration of this compound for a maximal fluorescence signal, a concentration-response experiment should be performed. The following protocols provide a general framework that can be adapted to specific cell types and experimental setups.
Protocol 1: Determination of Optimal this compound Concentration using Fluorescence Microscopy
This protocol is suitable for qualitative and semi-quantitative analysis of this compound uptake.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging plates to achieve 70-80% confluency on the day of the experiment.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in culture medium or buffer. A suggested range is 0.1, 0.5, 1, 5, 10, and 25 µM. Always include a vehicle control (medium/buffer with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound dilutions to the cells.
-
Time-course: Incubate the cells at 37°C for a defined period. It is recommended to perform a time-course experiment (e.g., 15, 30, 60, and 120 minutes) to determine the optimal incubation time.
-
Washing: After incubation, remove the this compound solution and wash the cells three times with cold PBS to remove extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
Analysis: Quantify the mean fluorescence intensity per cell or per field of view for each concentration and time point. Plot the fluorescence intensity against the this compound concentration to determine the optimal concentration that yields the highest signal with minimal background.
Protocol 2: Quantitative Analysis of this compound Uptake using a Plate Reader
This protocol is suitable for high-throughput screening and quantitative analysis of this compound uptake.
Materials:
-
Cells of interest cultured in a black, clear-bottom 96-well plate
-
This compound stock solution
-
Appropriate cell culture medium or buffer
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer.
-
Preparation of this compound dilutions: Prepare dilutions as described in Protocol 1.
-
Incubation: Remove the culture medium and add the this compound dilutions to the wells.
-
Kinetic Measurement: Place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for a total period of 1-2 hours. Set the excitation and emission wavelengths according to the specifications of the fluorescent product (e.g., Ex/Em ~485/535 nm).
-
Data Analysis: For each concentration, plot the fluorescence intensity against time. The initial rate of fluorescence increase can be used to determine the uptake kinetics. The optimal concentration will be in the saturating range of the concentration-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for optimizing this compound concentration for fluorescence-based assays.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting and Considerations
-
Low Signal: If the fluorescence signal is weak, consider increasing the incubation time or the concentration of this compound. Ensure that the cells have sufficient esterase activity.
-
High Background: High background fluorescence can be caused by incomplete washing or non-specific binding. Ensure thorough washing with cold PBS.
-
Phototoxicity: The fluorescent product may be phototoxic to cells, especially with prolonged exposure to excitation light. Minimize light exposure during imaging.
-
Cell-Type Variability: The efficiency of this compound uptake and cleavage can vary significantly between different cell types. It is essential to optimize the protocol for each cell line.
-
Vehicle Effects: DMSO, the solvent for this compound, can have effects on cells at high concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including the vehicle control.
-
Interaction with other receptors: this compound has been shown to interact with TRPV1, which could influence its uptake and subsequent fluorescence.[7][8][9] This should be considered when interpreting results in cells expressing this receptor.
References
- 1. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 2. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: SKM 4-45-1 Cellular Loading and Incubation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the cellular loading and incubation of SKM 4-45-1, a fluorescent analog of anandamide (AEA). This compound is a valuable tool for studying the transmembrane carrier-mediated transport of AEA.[1] Initially non-fluorescent, it is cleaved by intracellular esterases to become a fluorescent compound, allowing for the visualization and quantification of its uptake.
Data Summary: Cellular Loading Conditions for this compound
The optimal loading conditions for this compound are dependent on the cell type and the specific experimental goals. The following tables summarize the conditions used in various published studies.
Table 1: this compound Loading Conditions in Mammalian Cells
| Cell Type | Concentration Range | Incubation Time | Key Findings & Notes |
| Endothelial Colony-Forming Cells (ECFCs) | 0.1 - 30 µM | 10 - 30 minutes | Uptake is time and concentration-dependent. The process is saturable, suggesting a specific transport mechanism.[2][3][4] |
| Human Umbilical Vein Endothelial Cell Line (EA.hy926) | 1 µM | 30 minutes | Uptake is mediated by the TRPV1 channel.[2][3] Overexpression of TRPV1 increases this compound accumulation.[2][3] |
| Rat Basophilic Leukemia Cells (RBL-2H3) | 25 µM | 5 minutes | Used to investigate AEA recycling.[5] |
| Human Embryonic Kidney Cells (HEK293T) | Not specified | 20 minutes | Transfection with Panx1 increased the uptake of this compound.[6] |
Table 2: this compound Loading Conditions in Bacteria
| Bacterial Strain | Concentration | Incubation Time | Key Findings & Notes |
| Multidrug-Resistant Staphylococcus aureus (MDRSA CI-M) | 5 µg/mL | 2 and 4 hours | Used to visualize the intracellular accumulation of an AEA derivative.[7] Staining was enhanced in a time-dependent manner.[7] |
Experimental Protocols
The following are generalized protocols for the cellular loading of this compound. Specific parameters should be optimized for your experimental system.
Protocol 1: Live Cell Imaging of this compound Uptake in Mammalian Cells
This protocol is suitable for real-time monitoring of this compound uptake using fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium appropriate for the cell line
-
Imaging plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~525 nm)
Procedure:
-
Cell Seeding: Plate cells on imaging-appropriate vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Loading Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or basal medium to remove any residual serum.
-
Loading: Remove the wash buffer and add the this compound loading solution to the cells.
-
Incubation and Imaging: Immediately place the cells on the microscope stage, which should be equipped with a temperature and CO2-controlled environmental chamber. Begin acquiring images at desired time intervals (e.g., every 30 seconds for 30 minutes) to monitor the increase in intracellular fluorescence.
Protocol 2: Quantification of this compound Uptake using a Plate Reader
This protocol is suitable for endpoint or kinetic assays to quantify this compound uptake in a population of cells.
Materials:
-
This compound stock solution
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Loading Solution: Prepare a 2X working solution of this compound in cell culture medium.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS or basal medium.
-
Loading: Add an equal volume of the 2X this compound loading solution to each well.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 30 minutes). For kinetic studies, the plate can be read at multiple time points.
-
Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).[5]
Visualizations
Signaling Pathway of this compound Uptake
Caption: Cellular uptake and activation of this compound.
Experimental Workflow for this compound Loading and Analysis
Caption: General workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pannexin-1 in the cellular uptake, release and hydrolysis of anandamide by T84 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Measuring Anandamide (AEA) Uptake Kinetics Using SKM 4-45-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite.[1] The termination of AEA signaling is primarily mediated by its transport into the cell followed by enzymatic degradation by fatty acid amide hydrolase (FAAH).[2][3] Consequently, the cellular uptake of AEA is a critical step in regulating endocannabinoid signaling and represents a potential therapeutic target.[1] This application note provides a detailed protocol for measuring AEA uptake kinetics using SKM 4-45-1, a fluorescent analog of AEA. This compound is a non-fluorescent molecule that becomes fluorescent upon cleavage by intracellular esterases, providing a robust method to quantify AEA uptake in real-time.[4][5][6]
Principle of the Assay
The this compound uptake assay is based on the principle that this lipophilic, non-fluorescent AEA analog can cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the molecule, releasing a fluorescent moiety that is trapped within the cell. The resulting increase in intracellular fluorescence is directly proportional to the uptake of this compound and can be measured using fluorescence microscopy or a fluorescence plate reader. This assay allows for the determination of AEA uptake kinetics and the screening of potential inhibitors of the AEA transport system.
Data Presentation
Table 1: Kinetic Parameters of AEA and this compound Uptake
| Cell Line | Substrate | Km / Kd (µM) | Vmax (mol/min per cell) | Reference |
| RBL-2H3 | [14C]Anandamide | 4.69 ± 0.460 | 2.15 x 10-17 | [7] |
| Endothelial Colony-Forming Cells (ECFCs) | This compound | 2.63 (0.24–28.47) | Not Reported | [4][8] |
Table 2: Effect of Inhibitors on this compound Uptake
| Cell Line | Inhibitor | Concentration | % Inhibition | Reference |
| ECFCs | AM404 | Not Specified | 54.9 ± 0.4 | [4][8] |
| ECFCs | Capsaicin | 0.1 µM | 66.8 ± 3.6 | [4] |
| EA.hy926 | Capsaicin | 0.1 µM | 61.2 ± 4.6 | [4] |
| RBL-2H3 | AM404 | 100 µM | Significant reduction | [6] |
Experimental Protocols
Materials and Reagents
-
This compound (Cayman Chemical or equivalent)
-
Cell line of interest (e.g., Endothelial Colony-Forming Cells (ECFCs), EA.hy926, RBL-2H3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Test compounds (inhibitors/modulators of AEA uptake)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or fluorescence plate reader with appropriate filter sets (e.g., excitation ~488 nm, emission ~520 nm)
Experimental Workflow
Caption: Experimental workflow for the this compound uptake assay.
Detailed Protocol
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells gently with 100 µL of pre-warmed PBS.
-
Add 100 µL of pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4) to each well.
-
-
Compound Incubation (for inhibitor studies):
-
This compound Incubation:
-
Prepare a working solution of this compound in assay buffer. The final concentration will depend on the experimental design (e.g., for concentration-response curves, a range of 0.1 to 30 µM can be used).[4][8]
-
Add the this compound solution to the wells to initiate the uptake.
-
Incubate the plate at 37°C for the desired time period. For kinetic studies, fluorescence can be measured at regular intervals (e.g., every 10 seconds for 30 minutes).[4][8] For endpoint assays, a fixed incubation time (e.g., 30 minutes) can be used.
-
-
Termination of Uptake and Fluorescence Measurement:
-
For endpoint assays, terminate the uptake by aspirating the this compound containing buffer and washing the cells three times with ice-cold PBS.
-
After the final wash, add 100 µL of PBS or assay buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope.
-
Data Analysis
-
Time-course experiments: Plot the fluorescence intensity against time to visualize the uptake kinetics.
-
Concentration-response experiments: Plot the fluorescence intensity at a fixed time point against the concentration of this compound. The data can be fitted to a saturation binding curve to determine the Kd.
-
Inhibition experiments: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the control (vehicle-treated) wells. The data can be fitted to a dose-response curve to determine the IC50 value of the inhibitor.
AEA Signaling and Transport Pathway
The cellular uptake of AEA is a complex process that is not yet fully understood. Several mechanisms have been proposed, including passive diffusion, facilitated transport by a putative anandamide membrane transporter (AMT), and endocytosis.[10] Once inside the cell, AEA can be hydrolyzed by FAAH, which maintains a concentration gradient favoring uptake.[2][10] AEA can also interact with intracellular targets such as TRPV1 channels.[3][11]
Caption: Proposed mechanisms of AEA transport and signaling.
Conclusion
The this compound uptake assay provides a reliable and quantifiable method for studying AEA transport kinetics in living cells. This application note offers a detailed protocol that can be adapted for various cell types and experimental goals, including the characterization of novel inhibitors of AEA uptake. A thorough understanding of AEA transport mechanisms is essential for the development of new therapeutic strategies targeting the endocannabinoid system.
References
- 1. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide - Wikipedia [en.wikipedia.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKM 4-45-1 Assay in Glioma and Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKM 4-45-1 is a fluorescent analog of anandamide (AEA), an endogenous cannabinoid neurotransmitter. This compound serves as a valuable tool for studying the cellular uptake of anandamide and related compounds. This compound itself is non-fluorescent but becomes fluorescent upon cleavage by intracellular esterases, providing a robust signal to quantify its accumulation within cells. This process is primarily mediated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which facilitates the transport of anandamide and its analogs across the cell membrane.[1][2] The this compound assay is therefore a powerful method to investigate the activity of the anandamide transport system and to screen for potential inhibitors in various cell types, including those of the vasculature and central nervous system.
The study of anandamide uptake is of significant interest in several research areas, including cancer biology. In the context of glioma, the most common and aggressive form of brain cancer, understanding the dynamics of endocannabinoid signaling is crucial. Glioma cells have been shown to express TRPV1 channels, suggesting that they can actively take up anandamide.[3][4][5] Similarly, endothelial cells, which form the lining of blood vessels and are critically involved in tumor angiogenesis, also express TRPV1 and utilize it for anandamide uptake.[1][2] This shared mechanism presents an opportunity to comparatively study anandamide transport in these two cell types, which could yield insights into the tumor microenvironment and potential therapeutic targets.
These application notes provide detailed protocols for performing the this compound assay in both glioma and endothelial cell lines. Additionally, we present quantitative data on the inhibition of anandamide uptake and visualize the key signaling pathways involved.
Data Presentation
Table 1: Inhibition of this compound / Anandamide Uptake in Endothelial Cells
| Cell Line | Inhibitor | Concentration | Inhibition (%) | Reference |
| ECFCs | SB366791 (TRPV1 antagonist) | 10 µM | 31.2 ± 0.4 | [6] |
| ECFCs | Capsaicin (TRPV1 agonist) | 0.1 µM | 66.8 ± 3.6 | [6] |
| EA.hy926 | Capsaicin (TRPV1 agonist) | 0.1 µM | 61.2 ± 4.6 | [6] |
| ECFCs | AM251 (CB1R antagonist) | 0.1 µM | 11.0 ± 3.8 | [6] |
| ECFCs | SR144528 (CB2R antagonist) | 1 µM | 8.7 ± 2.8 | [6] |
| ECFCs | CID16020046 (GPR55 antagonist) | 20 µM | 8.7 ± 1.8 | [6] |
| EA.hy926 | AM404 (Transport inhibitor) | Not specified | 54.9 ± 0.4 | [2] |
Table 2: Inhibition of Anandamide Uptake in C6 Glioma Cells
| Inhibitor | IC50 Value | Reference |
| Anandamide | 53.8 ± 1.8 µM | [7] |
| Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 µM | [7] |
| Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 µM | [7] |
| AM404 | 4.9 µM (on cell proliferation) | [8][9] |
| VDM 11 | 2.7 µM (on cell proliferation) | [8][9] |
Experimental Protocols
Protocol 1: this compound Uptake Assay in Endothelial Cells (e.g., HUVEC, EA.hy926)
This protocol is adapted from studies on anandamide analog uptake in endothelial colony-forming cells (ECFCs) and the EA.hy926 cell line.[1][2]
Materials:
-
Endothelial cells (e.g., HUVECs, EA.hy926)
-
Appropriate cell culture medium (e.g., EGM-2 for HUVECs, DMEM for EA.hy926)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
8-well chamber slides or glass coverslips in a multi-well plate
-
This compound (fluorescent AEA analog)
-
Assay buffer (e.g., conventional or Ca2+-free EGTA buffered medium)
-
Inhibitors or test compounds
-
Fluorescence microscope with appropriate filters (e.g., excitation/emission ~485/535 nm)
-
Image analysis software
Procedure:
-
Cell Seeding:
-
Culture endothelial cells in their recommended medium.
-
Seed cells to achieve 70% confluence in 8-well chamber slides or on glass coverslips placed in a multi-well plate.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and any inhibitors in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the compounds to their final working concentrations in the assay buffer. A typical concentration for this compound is 1 µM.[1]
-
-
Assay Performance:
-
Wash the cells once with the assay buffer.
-
For inhibitor studies, pre-incubate the cells with the inhibitors or vehicle control for a specified time (e.g., 30 minutes).
-
Add the this compound solution to the cells.
-
Immediately begin image acquisition using a fluorescence microscope. Capture images at regular intervals (e.g., every 10 seconds) for a total duration of 30 minutes to monitor the kinetics of uptake.[1] For endpoint assays, incubate for a fixed time (e.g., 30 minutes).[6]
-
-
Image Acquisition and Analysis:
-
Capture fluorescence images using a consistent set of acquisition parameters (exposure time, gain, etc.).
-
Quantify the fluorescence intensity of individual cells or the mean fluorescence intensity of the field of view using image analysis software.
-
For kinetic studies, plot the increase in fluorescence intensity over time.
-
For endpoint assays, compare the fluorescence intensity between different treatment groups. Normalize the data to the vehicle control.
-
Protocol 2: this compound Uptake Assay in Glioma Cells (e.g., C6, U87, U373)
This protocol is based on established methods for anandamide uptake in glioma cells and the general principles of the this compound assay.[7][10]
Materials:
-
Glioma cell lines (e.g., C6, U87, U373)
-
Appropriate cell culture medium (e.g., Ham's F10 for C6, DMEM for U87/U373)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom plates or other suitable imaging plates
-
This compound
-
Assay buffer (e.g., HEPES-buffered saline)
-
Inhibitors or test compounds
-
Fluorescence plate reader or fluorescence microscope
-
Data analysis software
Procedure:
-
Cell Seeding:
-
Culture glioma cells in their recommended medium.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and inhibitors in a suitable solvent.
-
Dilute the compounds to their final working concentrations in the assay buffer. The optimal concentration of this compound may need to be determined empirically for each glioma cell line, but a starting point could be in the range of 1-25 µM.[1][11]
-
-
Assay Performance:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
If using inhibitors, add the inhibitor solutions or vehicle control to the wells and pre-incubate for a specific duration (e.g., 10-30 minutes) at 37°C.
-
Add the this compound solution to the wells and incubate for a defined period (e.g., 5-30 minutes) at 37°C. The incubation time should be optimized to be within the linear range of uptake.
-
-
Fluorescence Measurement:
-
Plate Reader Method: After incubation, the assay can be stopped by washing the cells with ice-cold buffer. The intracellular fluorescence can then be measured using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Microscopy Method: Alternatively, live-cell imaging can be performed by adding the this compound and immediately starting image acquisition on a fluorescence microscope, as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
For inhibitor studies, calculate the percentage of uptake relative to the vehicle control.
-
Determine IC50 values for inhibitors by performing a dose-response analysis.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound uptake assay.
Caption: Simplified TRPV1 signaling in glioma cells.
Caption: Mechanism of this compound fluorescence activation.
References
- 1. Capsaicin-induced apoptosis of glioma cells is mediated by TRPV1 vanilloid receptor and requires p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential vanilloid-1 (TRPV1) channels act as suppressors of the growth of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Transient Receptor Potential (TRP) Ion Channels Involved in Malignant Glioma Cell Death and Therapeutic Perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. AM404 and VDM 11 non-specifically inhibit C6 glioma cell proliferation at concentrations used to block the cellular accumulation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. [A new fluorescent analogue for the investigation of anandamide transport in cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKM 4-45-1 Fluorescence Microscopy Experiments
These application notes provide a comprehensive, step-by-step guide for utilizing SKM 4-45-1 in fluorescence microscopy experiments. This document is intended for researchers, scientists, and drug development professionals investigating the transport of anandamide (AEA) and related cellular processes.
Introduction to this compound
This compound is a fluorescent analog of anandamide (AEA), an endogenous cannabinoid.[1][2] A key feature of this probe is that it is non-fluorescent in the extracellular environment and only becomes fluorescent upon internalization and subsequent cleavage by intracellular esterases.[3][4][5] This property makes this compound a valuable tool for studying the transmembrane, carrier-mediated transport of AEA across cell membranes.[1][2]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference(s) |
| Excitation (peak) | ~485 - 488 | [3][4][6] |
| Emission (peak) | ~530 - 535 | [3][4][6] |
Table 2: Example Experimental Parameters for this compound Staining
| Cell Type | Concentration | Incubation Time | Incubation Temperature | Reference(s) |
| RBL-2H3 cells | 25 µM | 5 minutes | 37°C | [3] |
| Endothelial Colony-Forming Cells (ECFCs) | 1 µM | 30 minutes | Not Specified | [7] |
| Multidrug-Resistant Staphylococcus aureus (MDRSA CI-M) | 5 µg/mL | 2 and 4 hours | Not Specified | [4] |
| Dissociated DRG neurons | 10 nM | 15 minutes | Not Specified | [8] |
Experimental Protocols
This section details the necessary protocols for a typical fluorescence microscopy experiment using this compound.
Protocol 1: General Sample Preparation for Fluorescence Microscopy
This protocol outlines the fundamental steps for preparing cultured cells for fluorescence imaging.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Fixation: This step preserves the cellular structure. A common method is to use 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[9] Subsequently, wash the cells two to three times with PBS to remove excess fixative.[9]
-
Permeabilization: To allow the entry of larger molecules, permeabilize the cell membranes. This is typically achieved by incubating the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[9] Note: This step may not be necessary for this compound as it is designed to be transported across the membrane of living cells.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent to minimize photobleaching.[10]
Protocol 2: Live-Cell Imaging of this compound Uptake
This protocol is designed for real-time visualization of this compound uptake in living cells.
-
Cell Preparation: Grow cells on a glass-bottom dish or a chambered coverslip compatible with live-cell imaging.
-
Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at the desired final concentration (refer to Table 2 for examples).
-
Cell Incubation: Replace the cell culture medium with the this compound staining solution.
-
Image Acquisition: Immediately begin acquiring images using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of fluorescein (see Table 1). Time-lapse imaging can be used to monitor the kinetics of uptake.[7]
Protocol 3: Fixed-Cell Imaging after this compound Uptake
This protocol is for experiments where cellular processes are stopped at a specific time point after this compound incubation.
-
Cell Preparation and Staining: Follow steps 1-3 from Protocol 2.
-
Incubation: Incubate the cells with the this compound staining solution for the desired duration at 37°C.[3]
-
Washing: After incubation, wash the cells two to three times with PBS to remove the extracellular this compound.
-
Fixation: Fix the cells as described in Protocol 1, step 2.
-
Mounting and Imaging: Mount the coverslips and acquire images as detailed in Protocol 1, step 4, and Protocol 2, step 4.
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Fluorescence Microscopy
Caption: Workflow for this compound fluorescence microscopy.
Diagram 2: Signaling Pathway Activated by Anandamide and its Analogs
Anandamide and its analogs, like this compound, can activate the TRPV1 channel, leading to an influx of calcium ions (Ca²⁺) which can, in turn, influence cellular processes such as proliferation and apoptosis.[11]
Caption: TRPV1 activation by anandamide analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for SKM 4-45-1 Fluorescence Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKM 4-45-1 is a valuable fluorescent probe designed as an analog of anandamide (AEA), an endogenous cannabinoid. A key feature of this compound is that it is non-fluorescent in the extracellular environment and only becomes fluorescent upon entering a cell.[1][2][3] This activation is a result of intracellular esterases cleaving the molecule, which releases the fluorophore and causes it to fluoresce.[1][2][3] This "turn-on" mechanism makes this compound a powerful tool for studying the cellular uptake and transport of AEA, a critical process in endocannabinoid signaling. The cellular accumulation of this compound has been shown to occur through the same pathway as AEA uptake.[2]
These application notes provide detailed protocols for the use of this compound in fluorescence-based assays, including data analysis and quantification. The provided methodologies are designed to assist researchers in obtaining reliable and reproducible results in studies involving AEA transport and related signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies. This information is crucial for experimental design and data interpretation.
| Parameter | Value | Cell/System | Comments | Reference |
| Inhibition of [3H]AEA Accumulation | IC50: 7.8 ± 1.3 µM | Cerebellar granule cells | Demonstrates this compound competes with AEA for uptake. | [2] |
| Inhibition of this compound Uptake by AEA | IC50: 53.8 ± 1.8 µM | C6 glioma cells | Confirms shared uptake mechanism. | [2] |
| Inhibition of this compound Uptake by Arachidonoyl-3-aminopyridine amide | IC50: 10.1 ± 1.4 µM | C6 glioma cells | Characterization of the AEA transporter. | [2] |
| Inhibition of this compound Uptake by Arachidonoyl-4-hydroxyanilineamide | IC50: 6.1 ± 1.3 µM | C6 glioma cells | Further characterization of the AEA transporter. | [2] |
| This compound Concentration for Uptake Assays | 5 µg/mL | Multidrug-Resistant Staphylococcus aureus (MDRSA) | Used for both microscopy and plate reader assays. | [4] |
| This compound Concentration for Uptake Assays | 0.1, 0.3, 1, 3, 10, 30 µM | Endothelial Colony-Forming Cells (ECFCs) | Used to determine concentration-dependent uptake. | [5][6] |
| This compound and AEA equipotency in promoting ECFC proliferation | 1 µM | Endothelial Colony-Forming Cells (ECFCs) | Both compounds promoted proliferation to a similar extent. | [5][6] |
| AEA EC50 for ECFC Proliferation | 0.05 (0.04 to 0.08) µM | Endothelial Colony-Forming Cells (ECFCs) | Demonstrates the proliferative effect of AEA. | [5][6] |
| Excitation/Emission Wavelengths | 488 nm / 530 nm | MDRSA in PBS with 1% D-glucose | Used for fluorescence plate reader measurements. | [4] |
| Excitation/Emission Wavelengths | 485 nm / 535 nm | RBL-2H3 cells | Used for fluorescence spectroscopy. | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound Uptake using a Fluorescence Plate Reader
This protocol is designed for the quantitative analysis of this compound uptake in either bacterial or mammalian cells in a 96-well plate format.
Materials:
-
This compound
-
Cell culture medium or appropriate buffer (e.g., PBS with 1% D-glucose for bacteria)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with excitation and emission filters for ~488 nm and ~530-535 nm, respectively.
-
Cell or bacterial culture of interest
-
Test compounds for inhibition studies (optional)
Procedure:
-
Cell/Bacterial Plating:
-
For Mammalian Cells: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
For Bacteria: Grow a bacterial culture to a specific optical density (e.g., OD600nm of 0.3 for MDRSA).[4]
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and any test compounds in cell culture medium or buffer.
-
-
Uptake Assay:
-
For Adherent Cells: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the this compound working solution to the wells.
-
For Suspension Cells/Bacteria: Add 200 µL of the bacterial culture or cell suspension to each well of the 96-well plate.[4] Add the this compound working solution.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time course. For kinetic studies, measurements can be taken at regular intervals (e.g., every 10 minutes for 2 hours).[4]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium/buffer only.
-
Plot the fluorescence intensity against time for kinetic analysis.
-
For inhibition studies, normalize the fluorescence signal to the control (untreated) wells and plot against the concentration of the inhibitor to determine the IC50.
-
Protocol 2: Visualization of this compound Uptake by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of this compound uptake at the single-cell level.
Materials:
-
This compound
-
Cell culture medium or appropriate buffer
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filters (e.g., for GFP or FITC)
-
Cell or bacterial culture of interest
-
Fixative (e.g., 4% paraformaldehyde) (optional)
-
Mounting medium (optional)
Procedure:
-
Cell Plating:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
-
Staining:
-
Remove the culture medium and wash the cells with pre-warmed buffer.
-
Add the this compound working solution (e.g., 5 µg/mL) to the cells.[4]
-
-
Incubation:
-
Incubate the cells at 37°C for the desired time (e.g., 2 to 4 hours).[4]
-
-
Washing:
-
Remove the staining solution and wash the cells gently two to three times with buffer to remove extracellular this compound.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope. For live-cell imaging, use a stage-top incubator to maintain temperature and CO2 levels.
-
Alternatively, cells can be fixed with 4% paraformaldehyde for 15 minutes, washed, and then mounted for imaging.
-
-
Image Analysis:
-
Analyze the fluorescence intensity and localization within the cells using image analysis software (e.g., ImageJ/Fiji). The fluorescence should appear intracellularly.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with SKM 4-45-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with low fluorescence signals during experiments with SKM 4-45-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-fluorescent analog of anandamide (AEA), an endogenous cannabinoid.[1] It is designed to study the transport of AEA across the cell membrane.[1] this compound itself is not fluorescent, but once it enters a cell, intracellular enzymes called esterases cleave the molecule, releasing a fluorescent compound.[2][3] This fluorescence allows for the visualization and quantification of its uptake.
Q2: What are the excitation and emission wavelengths for the fluorescent product of this compound?
A2: The fluorescent product of this compound is typically excited using a 488 nm laser and the emission is detected around 530 nm.[2][4]
Q3: What are the common applications of this compound?
A3: this compound is primarily used to study the carrier-mediated transport of anandamide into cells.[1] It can be used in various cell types to investigate the kinetics and regulation of this transport system.[5] It has also been used to study the role of anandamide in processes like endothelial cell proliferation.[5][6]
Q4: Is this compound toxic to cells?
A4: While fluorescent probes can sometimes exhibit cytotoxicity, specific toxicity data for this compound is not extensively reported in the provided search results.[7] However, it is always good practice to assess cell viability in your specific experimental conditions, especially when troubleshooting unexpected results.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal when using this compound can be frustrating. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Diagram: Troubleshooting Logic for Low this compound Fluorescence
Caption: A flowchart for troubleshooting low fluorescence signals with this compound.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| 1. Issues with this compound Probe | |
| Degradation of this compound | Ensure proper storage of the this compound stock solution (follow manufacturer's guidelines, typically at -20°C and protected from light). Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | The optimal concentration of this compound can vary between cell types. Perform a concentration titration to find the ideal concentration for your specific cells. Concentrations ranging from 1 µM to 25 µM have been reported in the literature.[5][8][9] |
| 2. Cellular Health and Function | |
| Low Cell Viability | Poor cell health can lead to reduced metabolic activity, including lower esterase activity. Perform a cell viability assay to ensure your cells are healthy before and after the experiment. |
| Insufficient Intracellular Esterase Activity | The fluorescence of this compound is dependent on cleavage by intracellular esterases.[2][3] Some cell types may have naturally low esterase activity. You can perform an esterase activity assay on your cell lysate to confirm the presence of active esterases. |
| Impaired Anandamide Transporter Function | The uptake of this compound is mediated by the anandamide transporter.[10] If this transporter is inhibited or its expression is low in your cells, uptake will be reduced. Consider using a positive control cell line known to express the anandamide transporter. Also, be aware of any compounds in your experimental media that might inhibit the transporter. |
| 3. Experimental Protocol | |
| Sub-optimal Incubation Time | The kinetics of uptake and cleavage can vary. An incubation time that is too short may not allow for sufficient accumulation and conversion of the probe. Perform a time-course experiment to determine the optimal incubation period for your cells. Incubation times ranging from 5 minutes to several hours have been used in different studies.[8][9] |
| Incorrect Buffer or Media Composition | Certain components in the buffer or media could interfere with the probe or cellular processes. For example, high serum concentrations might contain esterases that could cleave the probe extracellularly. Perform the incubation in a simple buffer like Krebs-Ringer-HEPES (KRH) buffer if possible.[8] |
| 4. Instrumentation and Imaging | |
| Incorrect Microscope Settings | Ensure that you are using the correct excitation and emission filters for the fluorescent product of this compound (Excitation: ~488 nm, Emission: ~530 nm).[2][4] Check the microscope's light source, objective, and camera settings for optimal signal detection. |
| Photobleaching | The fluorescent product can be susceptible to photobleaching. Minimize exposure to the excitation light. Use an anti-fade mounting medium if you are imaging fixed cells. |
Experimental Protocols
Protocol 1: General Staining with this compound
This protocol provides a general guideline for staining cells with this compound. Optimization of concentration and incubation time is recommended for each cell type.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) according to the manufacturer's instructions.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable buffer (e.g., KRH buffer or serum-free media).
-
-
Staining:
-
Wash the cells once with the incubation buffer.
-
Remove the buffer and add the this compound working solution to the cells.
-
Incubate the cells at 37°C for the desired amount of time (e.g., 5-30 minutes).[8]
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells two to three times with the incubation buffer to remove any extracellular probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation: ~488 nm, Emission: ~530 nm).
-
Diagram: this compound Experimental Workflow
Caption: A streamlined workflow for this compound cell staining experiments.
Protocol 2: Cell Viability Assay (using Calcein AM)
This assay helps determine if low fluorescence is due to poor cell health, as it also relies on intracellular esterase activity.
-
Reagent Preparation:
-
Prepare a stock solution of Calcein AM in DMSO.
-
Prepare a working solution by diluting the stock solution in a physiological buffer (e.g., PBS) to a final concentration of approximately 1 µM.
-
-
Staining:
-
Wash the cells once with PBS.
-
Add the Calcein AM working solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with filters appropriate for Calcein AM (Excitation: ~495 nm, Emission: ~515 nm). Live cells will show green fluorescence.
-
Protocol 3: Intracellular Esterase Activity Assay (Spectrophotometric)
This assay can quantify the overall esterase activity in your cell population.
-
Cell Lysate Preparation:
-
Harvest cells and wash them with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[3]
-
Prepare a solution of a suitable esterase substrate, such as p-nitrophenyl acetate (pNPA), in the reaction buffer.
-
Add a known amount of cell lysate to the substrate solution in a microplate well.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the absorbance of the product (p-nitrophenol) over time at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Normalize the esterase activity to the protein concentration of the lysate.
-
Diagram: this compound Mechanism of Action
Caption: The cellular uptake and activation of the fluorescent probe this compound.
References
- 1. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. stemcell.com [stemcell.com]
- 8. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce background fluorescence in SKM 4-45-1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in SKM 4-45-1 assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorescence-based method used to study the transmembrane, carrier-mediated transport of anandamide (AEA), an endogenous cannabinoid.[1][2][3][4] The key component, this compound, is a non-fluorescent analog of AEA.[4][5][6] Once transported into a cell, intracellular esterases cleave the molecule, releasing a fluorescein moiety that produces a fluorescent signal.[4][5][6][7] This fluorescence accumulation is used to quantify the uptake of AEA. The assay typically uses an excitation wavelength of approximately 485-488 nm and an emission wavelength of around 535 nm.[6][7]
Q2: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence in this compound assays, and other fluorescence-based assays, can originate from several sources:
-
Autofluorescence : Biological samples naturally fluoresce due to endogenous molecules like NADH, riboflavins, collagen, and elastin.[8][9][10][11] This is often more pronounced in the blue-green region of the spectrum.[9][12]
-
Cell Culture Media and Reagents : Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[9][12] Aldehyde-based fixatives like formaldehyde and glutaraldehyde are also known to induce autofluorescence.[8][9][10]
-
Non-Specific Binding of this compound : The probe may bind to cellular components other than its intended target, contributing to background signal.[13][14][15]
-
Suboptimal Probe Concentration : Using an excessively high concentration of this compound can lead to increased background fluorescence.[13][14][16]
-
Inadequate Washing : Insufficient washing after probe incubation can leave unbound probe in the sample, resulting in a higher background.[13][17]
-
Experimental Hardware : The instrumentation itself, including camera noise and ambient light, can be a source of background.[13] Plastic-bottom plates can also fluoresce and contribute to the background signal.[9][13]
Q3: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is the most effective way to identify the source of high background. The most critical control is an unstained sample (cells treated with all reagents except the this compound probe).[17]
-
If the unstained sample exhibits high fluorescence , the issue is likely autofluorescence from the cells or the medium.
-
If the unstained sample is dark but the stained sample has high background , the problem is more likely related to non-specific binding of the this compound probe, an inappropriate probe concentration, or insufficient washing.
Troubleshooting Guides
Here are detailed troubleshooting guides to systematically address high background fluorescence in your this compound assays.
Guide 1: Addressing Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.[8][9][10][11]
Troubleshooting Steps:
-
Identify Autofluorescence : Image an unstained sample using the same imaging parameters as your experimental samples to establish the baseline of autofluorescence.[17]
-
Use a Phenol Red-Free Medium : If you are using a medium containing phenol red, switch to a phenol red-free alternative, especially for live-cell imaging.[12]
-
Optimize Serum Concentration : Reduce the concentration of fetal bovine serum (FBS) to the minimum necessary for cell viability, as it can be a source of fluorescence.[12]
-
Consider a Low-Autofluorescence Medium : For live-cell imaging, consider using an imaging medium specifically designed to reduce background fluorescence, such as an optically clear buffered saline solution.[13]
-
Change Fixative : If using an aldehyde-based fixative, consider switching to an organic solvent like ice-cold methanol or ethanol. If aldehyde fixation is necessary, keep the fixation time to a minimum.[9][11]
-
Chemical Quenching of Autofluorescence : For fixed cells, you can use a chemical quenching agent to reduce autofluorescence.
Experimental Protocol: Sodium Borohydride Treatment for Fixed Cells
This method is effective for reducing autofluorescence induced by aldehyde-based fixatives.
-
After fixation (e.g., with 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS for 5 minutes each.[17]
-
Proceed with your standard this compound staining protocol.
Guide 2: Optimizing Probe Concentration and Staining Protocol
High background can often be attributed to issues with the fluorescent probe itself, such as excessive concentration or non-specific binding.
Troubleshooting Steps:
-
Titrate the this compound Concentration : Perform a concentration titration of the this compound probe to find the optimal concentration that provides a good signal-to-noise ratio.[13][16]
-
Thorough Washing : Insufficient washing will leave unbound fluorescent probes in the sample.[13][17] Increase the number and duration of wash steps after probe incubation.[17]
-
Optimize Incubation Time : Titrate the incubation time with the this compound probe. A shorter incubation time may reduce background while still providing a sufficient signal.
Quantitative Data Summary
| Parameter | Recommendation | Expected Outcome |
| This compound Concentration | Titrate to the lowest effective concentration | Reduced background from unbound probe |
| Washing Steps | Increase number and/or duration | Removal of unbound probe |
| Incubation Time | Optimize for sufficient signal with low background | Improved signal-to-noise ratio |
Visualizations
Caption: Workflow of the this compound assay.
Caption: Logic diagram for troubleshooting high background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Cannabinoid Review [catbull.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
Optimizing SKM 4-45-1 assay parameters for specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for the hypothetical SKM 4-45-1 kinase assay. The this compound assay is envisioned as a novel, cell-based method for measuring the activity of a specific kinase of interest. The assay principle is based on a kinase-dependent activation of an intracellular esterase, which in turn cleaves the this compound substrate, leading to a fluorescent signal. This guide is intended for researchers, scientists, and drug development professionals to help optimize assay parameters for specific cell lines and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound kinase assay?
The this compound kinase assay is a cell-based assay designed to measure the activity of a target kinase. The assay relies on a signaling cascade where the activation of the target kinase leads to the downstream activation of an intracellular esterase. This activated esterase then cleaves the non-fluorescent this compound substrate, releasing a fluorescent molecule.[1][2][3] The intensity of the fluorescence is directly proportional to the activity of the target kinase.
Q2: What are the key advantages of using the this compound assay?
The primary advantages of the this compound assay are its cell-based format, which allows for the measurement of kinase activity in a more physiologically relevant context, and its fluorescence-based readout, which offers high sensitivity and is amenable to high-throughput screening.[4][5][6]
Q3: Can I use the this compound assay for any kinase?
The applicability of the this compound assay is dependent on the specific signaling pathway of the kinase of interest. The assay is suitable for kinases that are known to directly or indirectly lead to the activation of an intracellular esterase. It is crucial to validate this link for your specific kinase and cell line.
Q4: What controls are essential for a successful this compound assay?
To ensure the reliability of your results, it is important to include several controls:
-
Negative Control: Cells not expressing the target kinase or treated with a known inhibitor of the target kinase.
-
Positive Control: Cells with known high activity of the target kinase or treated with an activator.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compounds.
-
No-Cell Control: Wells containing assay medium and this compound but no cells, to determine background fluorescence.
Q5: How can I assess potential off-target effects of my test compounds?
Off-target effects are a common concern in kinase assays.[7] To assess this, you can perform counter-screens using cell lines that do not express the target kinase or use specific inhibitors to block the target kinase and observe if the compound still produces a signal. Additionally, testing the compound in a purified esterase activity assay can help identify direct effects on the reporter enzyme.
Troubleshooting Guide
High background, low signal-to-noise ratio, and high variability are common issues encountered during kinase assay development.[4][7] The following table provides guidance on troubleshooting these and other specific problems you might encounter with the this compound assay.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | - Autofluorescence of test compounds.- High endogenous esterase activity in the cell line.- Spontaneous hydrolysis of this compound. | - Screen compounds for autofluorescence at the assay wavelengths.- Reduce the concentration of this compound.- Optimize cell seeding density to reduce the number of cells per well.- Test different lysis buffers to minimize non-specific esterase release. |
| Low Signal-to-Noise Ratio | - Low kinase activity in the chosen cell line.- Insufficient activation of the downstream esterase.- Suboptimal concentration of this compound.- Inefficient cellular uptake of this compound. | - Use a cell line with higher expression of the target kinase.- Stimulate cells with an appropriate agonist to increase kinase activity.- Titrate the concentration of this compound to find the optimal concentration.- Increase the incubation time with this compound. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors.- Compound precipitation. | - Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use reverse pipetting for viscous solutions and ensure proper mixing.- Check the solubility of test compounds in the assay buffer and reduce the final DMSO concentration.[7] |
| Inconsistent IC50 Values | - Assay conditions not optimized for the specific cell line.- ATP concentration affecting inhibitor potency.- Variation in incubation times. | - Optimize parameters such as cell number, this compound concentration, and incubation time for each cell line.- If the inhibitor is ATP-competitive, consider the intracellular ATP concentration of your cell line.[6][8]- Ensure precise and consistent timing for all incubation steps. |
Experimental Protocols
Cell Seeding and Treatment
-
Harvest and count cells, then resuspend in culture medium to the desired density.
-
Seed the cells into a 96-well plate at the optimized density for your cell line.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of your test compounds and add them to the appropriate wells.
-
Incubate for the desired treatment period.
This compound Assay Protocol
-
Following compound treatment, remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound assay solution (containing this compound in an appropriate buffer) to each well.
-
Incubate the plate at 37°C for the optimized duration, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore released from this compound (e.g., excitation at 485 nm and emission at 535 nm).[2]
Quantitative Data Summary
The following table provides a starting point for optimizing this compound assay parameters for different hypothetical cell lines. These values should be empirically determined for your specific experimental conditions.
| Parameter | Cell Line A (Low Kinase Expression) | Cell Line B (High Kinase Expression) | Cell Line C (High Endogenous Esterase Activity) |
| Cell Seeding Density (cells/well) | 20,000 | 10,000 | 5,000 |
| This compound Concentration (µM) | 10 | 5 | 2 |
| Incubation Time with this compound (min) | 60 | 30 | 15 |
| Agonist Stimulation (optional) | Recommended | Not necessary | Recommended |
| Expected Signal-to-Background | 3-5 fold | >10 fold | 2-4 fold |
Visualizations
Caption: Hypothetical signaling pathway of the this compound kinase assay.
Caption: General experimental workflow for the this compound assay.
Caption: Troubleshooting decision tree for this compound assay optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assays Utilizing Intracellular Esterase Activity
As specific information regarding "SKM 4-45-1" is not publicly available, this technical support center provides guidance based on the general principles of assays that rely on the activity of intracellular esterases. These assays typically involve a non-fluorescent, cell-permeable substrate that is cleaved by esterases within viable cells to produce a fluorescent product.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind assays that rely on intracellular esterase activity?
A1: These assays use a cell-permeable, non-fluorescent molecule (prodrug) that contains one or more ester groups. This molecule can freely cross the membrane of living cells. Inside the cell, ubiquitous enzymes called intracellular esterases cleave the ester groups.[1] This cleavage converts the molecule into a fluorescent form that is also less membrane-permeable, effectively trapping it inside cells with intact membranes. The resulting fluorescence intensity is directly proportional to the number of viable, metabolically active cells in the sample.[2][3]
Q2: How does intracellular esterase activity relate to cell viability?
A2: Intracellular esterase activity is often used as a marker for cell viability because only cells with intact cell membranes and active metabolism can retain the necessary esterases and the fluorescent product.[3] Compromised or dead cells lose their esterase activity and membrane integrity, leading to a lack of fluorescence. Thus, a brighter fluorescent signal corresponds to a healthier and more viable cell population.
Q3: What are the key factors that can influence the results of my esterase-based assay?
A3: Several factors can impact the outcome of your experiment:
-
Cell Health and Type: Different cell types exhibit varying levels of esterase activity. Unhealthy or compromised cells will have reduced enzymatic activity.[4]
-
Incubation Time and Temperature: Esterase activity is temperature-dependent, and sufficient time is required for the enzymatic conversion of the substrate.[4]
-
Substrate Concentration: Using a concentration that is too high can lead to cytotoxicity, while a concentration that is too low may result in a weak signal.[4]
-
Solvent Concentration: The final concentration of solvents like DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[4]
-
Cell Seeding Density: Inconsistent cell numbers between wells will lead to high variability in the results.[4]
Q4: Can I use this type of assay with fixed cells?
A4: No. Fixation methods typically permeabilize cell membranes and inactivate cellular enzymes, including esterases. Therefore, these assays are designed for use with live cells only.
Troubleshooting Guide
Problem 1: No or Very Low Fluorescent Signal
| Possible Cause | Recommended Solution |
| Low Intracellular Esterase Activity | 1. Increase Incubation Time: Extend the incubation period (e.g., from 30 minutes to 60-90 minutes) to allow for more complete substrate hydrolysis.[4] 2. Optimize Temperature: Ensure incubation is performed at 37°C, as esterase activity is temperature-dependent.[4] 3. Assess Baseline Esterase Activity: Perform a preliminary assay to confirm your cells have sufficient esterase activity (see Protocol 2). |
| Substrate Degradation | 1. Prepare Fresh Solutions: The ester-containing substrate can hydrolyze prematurely in aqueous media. Prepare fresh working solutions for each experiment.[4] 2. Minimize Time in Buffer: Add the substrate to the cells as soon as possible after diluting it into the aqueous buffer.[4] |
| Incorrect Filter Settings | 1. Verify Wavelengths: Check that the excitation and emission wavelengths on your fluorescence microscope or plate reader match the spectral properties of the fluorescent product. |
| Cell Health Issues | 1. Check Cell Viability: Before the assay, visually inspect your cells to ensure they are healthy and morphologically consistent. Consider using a trypan blue exclusion assay to quantify viability. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | 1. Ensure Uniform Cell Density: Be meticulous when seeding cells to ensure each well receives the same number of cells. Allow cells to settle evenly before incubation.[4] 2. Use Consistent Passage Numbers: Use cells from a consistent passage number range, as esterase activity can change as cells are passaged.[4] |
| Incomplete Reagent Mixing | 1. Vortex Thoroughly: Ensure the stock solution is fully thawed and the final working solution is well-vortexed before adding it to the cells.[4] 2. Create a Master Mix: When possible, prepare a master mix of the reaction components to be added to all wells to minimize pipetting errors.[5] |
| Edge Effects in Microplates | 1. Hydrate Perimeter Wells: To minimize evaporation from the outer wells of a microplate, fill the perimeter wells with sterile water or PBS. |
Problem 3: Signs of Cellular Toxicity After Incubation
| Possible Cause | Recommended Solution |
| High Substrate Concentration | 1. Perform a Dose-Response Curve: Titrate the substrate concentration to find the optimal, non-toxic concentration for your cell type.[4] 2. Reduce Incubation Time: Shorten the incubation period to the minimum time required to achieve a sufficient signal.[4] |
| Solvent Toxicity (e.g., DMSO) | 1. Check Final Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the level of toxicity for your cells (typically <0.1% for DMSO).[4] |
| Phototoxicity | 1. Minimize Light Exposure: During imaging, especially with live cells, minimize their exposure to high-intensity excitation light to prevent the generation of reactive oxygen species and subsequent cell damage.[6][7] |
Experimental Protocols
Protocol 1: General Workflow for Cell Viability Assay
This protocol describes a general procedure for measuring cell viability using a substrate dependent on intracellular esterase activity.
-
Prepare Stock Solution: Dissolve the ester-containing substrate in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light and moisture.[4]
-
Cell Preparation: Plate cells in a 96-well plate at a desired density and culture until they are ready for the assay.
-
Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it into a serum-free medium or a buffered salt solution (e.g., HBSS) to the final working concentration (typically 1-10 µM). Vortex thoroughly.
-
Cell Loading: Remove the culture medium from the cells. Wash the cells once with the serum-free medium or buffer. Add the loading buffer containing the substrate to the cells.[4]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. This step may require optimization for different cell types.[4]
-
Wash: Aspirate the loading buffer and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular substrate.[4]
-
Measurement: Measure the fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Qualitative Assessment of Baseline Esterase Activity
This protocol uses Calcein-AM, a common substrate for intracellular esterases, to qualitatively assess a cell line's ability to hydrolyze AM esters.[4]
-
Cell Preparation: Plate cells on a glass-bottom dish or a microplate suitable for fluorescence microscopy.
-
Prepare Calcein-AM Solution: Prepare a 1 µM working solution of Calcein-AM in a serum-free medium.
-
Loading: Remove the culture medium from the cells, wash once with PBS, and add the Calcein-AM working solution.[4]
-
Incubation: Incubate for 15-30 minutes at 37°C.[4]
-
Visualization: Wash the cells once with PBS. Visualize the cells using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~490 nm, Emission ~515 nm).[4]
-
Interpretation: Healthy cells with active esterases will show bright green fluorescence. Weak or no fluorescence suggests low intrinsic esterase activity, which may predict inefficient processing of other esterase-dependent probes.[4]
Visualizations
Caption: A typical workflow for assays using intracellular esterase activity.
Caption: Troubleshooting logic for addressing a "No or Low Signal" result.
References
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Probes for Cell Viability, Cell Proliferation and Live-Cell Function—Section 15.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A new methodology for plant cell viability assessment using intracellular esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. What are the limitations of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
SKM 4-45-1 photostability and how to prevent photobleaching
This guide provides researchers, scientists, and drug development professionals with essential information on the photostability of the fluorescent anandamide analog, SKM 4-45-1, and offers troubleshooting strategies to mitigate photobleaching during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it become fluorescent?
This compound is a non-fluorescent analog of anandamide (AEA) designed to study the transmembrane transport of AEA.[1][2] It is a substrate for the anandamide transmembrane carrier. Its unique mechanism of action involves a two-step process:
-
Cellular Uptake: this compound is transported across the cell membrane.
-
Enzymatic Activation: Once inside the cell, cytosolic esterases cleave the molecule, releasing a fluorophore that becomes trapped and visible within the cell.[3][4][5]
This mechanism makes the resulting intracellular fluorescence an indicator of both cellular uptake and subsequent enzymatic activity.[4]
Q2: Is this compound photostable?
Q3: What causes the photobleaching of this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore.[6] When the fluorescent component of activated this compound is exposed to high-intensity excitation light, it can enter a reactive excited state. Instead of releasing the energy as light (fluorescence), it can react with surrounding molecules, particularly molecular oxygen, leading to the generation of reactive oxygen species (ROS).[7] These ROS can then chemically damage the fluorophore, rendering it permanently non-fluorescent.[7]
Troubleshooting Guide: Rapid Signal Loss
If you are experiencing rapid fading or complete loss of the this compound fluorescent signal, consult the following troubleshooting workflow and table of mitigation strategies.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve this compound photobleaching issues.
Summary of Mitigation Strategies
| Strategy Category | Method | Description | Suitability |
| Reduce Excitation Light | Lower Light Source Power | Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[7][8] | Live & Fixed Cells |
| Use Neutral Density (ND) Filters | ND filters reduce illumination intensity without changing the light's spectral properties.[7][9] | Live & Fixed Cells | |
| Decrease Exposure Time | Minimize the duration the shutter is open for each frame. Compensate with camera gain if needed.[8][10] | Live & Fixed Cells | |
| Reduce Imaging Frequency | For time-lapse experiments, increase the interval between acquisitions to the longest possible duration.[10] | Live Cells | |
| Use Chemical Stabilizers | Antifade Mounting Media | For fixed samples, use commercial media (e.g., VECTASHIELD®, ProLong™ Gold) that contain ROS scavengers.[7][8] | Fixed Cells Only |
| Live-Cell Antifade Reagents | Add reagents like VectaCell™ Trolox or ProLong™ Live to the imaging medium to protect against photobleaching in live cells.[10] | Live Cells Only | |
| Optimize Detection | Use a High-Sensitivity Camera | Cooled, high quantum efficiency cameras can detect faint signals, requiring less excitation light.[7] | Live & Fixed Cells |
| Use a High Numerical Aperture (NA) Objective | High-NA objectives gather more light, improving signal detection and allowing for lower light intensity.[9] | Live & Fixed Cells | |
| Use Camera Binning | Binning pixels increases sensitivity at the cost of spatial resolution, allowing for shorter exposure times. | Live & Fixed Cells | |
| Proper Handling | Protect from Ambient Light | Store the probe and prepared samples in the dark to prevent premature photobleaching.[8] | Live & Fixed Cells |
Experimental Protocols
Protocol: Quantifying this compound Photostability on Your Microscope
This protocol provides a method to determine the rate of photobleaching for this compound under your specific experimental conditions. This allows you to optimize acquisition parameters before starting a critical experiment.
Objective: To measure the decay of this compound fluorescence intensity over time during continuous illumination.
Materials:
-
Cells prepared with this compound according to your primary experimental protocol.
-
Fluorescence microscope with time-lapse imaging capability.
-
Image analysis software (e.g., ImageJ/Fiji, MetaMorph).
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biocompare.com [biocompare.com]
Common pitfalls to avoid when using SKM 4-45-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using SKM 4-45-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a non-fluorescent analog of anandamide (AEA), an endogenous cannabinoid. Its primary application is to visualize and study the cellular uptake and intracellular trafficking of AEA.[1][2]
Q2: How does this compound become fluorescent?
This compound is designed to be non-fluorescent in the extracellular environment. Once it is transported into the cell, intracellular esterases cleave the molecule, releasing a fluorescent moiety.[1][2][3][4] This mechanism allows for the specific detection of cellular uptake.
Q3: What is the mechanism of this compound cellular uptake?
Studies have shown that this compound utilizes the same carrier-mediated transport system as AEA.[2][4] The Transient Receptor Potential Vanilloid 1 (TRPV1) channel has been identified as a key mediator of this uptake.[5][6]
Troubleshooting Guide
Q1: I am not observing any fluorescence signal after incubating my cells with this compound. What could be the issue?
Possible Causes and Solutions:
-
Low Intracellular Esterase Activity: The cell type you are using may have low endogenous esterase activity, which is required to activate the fluorescence of this compound.
-
Recommendation: Confirm the esterase activity of your cell line using a general esterase activity assay. If activity is low, consider using a different cell line known to have higher esterase activity.
-
-
Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission wavelengths for the cleaved fluorescent component (fluorescein).
-
Recommendation: Use a filter set suitable for fluorescein, typically with an excitation wavelength around 485 nm and an emission wavelength around 535 nm.[4]
-
-
Insufficient Incubation Time or Concentration: The concentration of this compound or the incubation time may be too low for a detectable signal.
-
Recommendation: Refer to the experimental protocols table below for typical concentration ranges and incubation times. Consider performing a time-course and concentration-response experiment to optimize conditions for your specific cell type.
-
Q2: I am observing high background fluorescence. How can I reduce it?
Possible Causes and Solutions:
-
Extracellular Hydrolysis: Although designed to be activated intracellularly, some extracellular esterases in your culture medium (e.g., from serum) could cause background fluorescence.
-
Recommendation: Wash the cells thoroughly with a serum-free buffer before and after incubation with this compound.
-
-
Autofluorescence: Your cells or medium may have high intrinsic fluorescence at the detection wavelengths.
-
Recommendation: Image a control group of cells that have not been treated with this compound to determine the level of autofluorescence. Use this to set the baseline for your analysis.
-
Q3: My kinetic uptake studies are difficult to interpret. Why might this be?
Limitation of the Probe:
-
This compound's fluorescence activation is a two-step process: cellular uptake followed by enzymatic cleavage.[1] This two-step mechanism complicates the precise measurement of initial uptake kinetics, as the rate of fluorescence increase is dependent on both transport and enzymatic rates.
Q4: I am observing unexpected cellular effects after treatment with this compound. What could be the cause?
Cellular Signaling Activity:
-
As an analog of anandamide, this compound can activate signaling pathways. For instance, its uptake via TRPV1 can lead to an increase in intracellular calcium, which in turn can affect cell proliferation and other cellular processes.[7]
-
Recommendation: Be aware of the potential for this compound to induce biological effects. Include appropriate controls to distinguish the effects of the compound from the process of uptake itself. Consider using TRPV1 antagonists like capsazepine or AMG9810 to investigate the role of this channel in your observations.[7]
-
Experimental Protocols
The following table summarizes typical experimental conditions for using this compound as reported in the literature.
| Cell Type | This compound Concentration | Incubation Time | Application | Reference |
| Multidrug-Resistant S. aureus (MDRSA CI-M) | 5 µg/mL | 2 and 4 hours | Investigating AEA accumulation | [3][8] |
| RBL-2H3 cells | 25 µM | 5 minutes | Investigating impact of intracellular calcium on uptake | [4] |
| Endothelial Colony-Forming Cells (ECFCs) | 1 µM | 30 minutes | Investigating role of cannabinoid receptors in uptake | [5][6] |
| C6 glioma cells | Not specified | Not specified | Demonstrating carrier-mediated uptake | [2] |
Visualizations
Caption: Mechanism of this compound uptake and fluorescence activation.
Caption: General experimental workflow for using this compound.
Caption: Simplified TRPV1 signaling pathway activated by AEA/SKM 4-45-1.
References
- 1. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Addressing variability in SKM 4-45-1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SKM 4-45-1 in experimental settings. The information is designed to help address potential variability in results and ensure reliable data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-fluorescent analog of anandamide (AEA), an endogenous cannabinoid.[1][2] It is designed to be a substrate for the transmembrane carrier responsible for AEA uptake.[3] Once inside the cell, this compound is cleaved by intracellular esterases, releasing a fluorescent product.[1][4][5][6] This fluorescence is proportional to the amount of this compound taken up by the cell and can be measured to study AEA transport kinetics.
Q2: What are the main sources of variability in this compound experimental results?
A2: Variability in this compound experiments can arise from several factors:
-
Intracellular Esterase Activity: The fluorescence signal is dependent on the cleavage of this compound by non-specific intracellular esterases.[4][5] Variations in the activity of these enzymes between different cell types or even between cell passages can lead to inconsistent results.[5]
-
Cell Health and Density: The rate of AEA uptake is dependent on the health and confluence of the cells. Sub-optimal cell conditions can lead to reduced uptake and a weaker fluorescence signal.
-
Nonspecific Binding: Anandamide and its analogs are lipophilic and can bind nonspecifically to plastic surfaces, which can interfere with accurate measurements of uptake.[7]
-
Reagent Quality and Handling: The stability and concentration of this compound and any inhibitors or other compounds used are critical for reproducible results.
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the rate of AEA uptake.
Q3: Can this compound be used to study AEA binding to cannabinoid receptors?
A3: No, this compound is not designed to bind to cannabinoid receptors. Its primary application is to study the transmembrane transport of AEA into the cell.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | Low AEA Transporter Expression: The cell line used may have low expression levels of the anandamide transporter. | - Use a cell line known to have robust AEA uptake. - Consider transiently overexpressing the putative transporter if known. |
| Low Intracellular Esterase Activity: The cells may have insufficient esterase activity to efficiently cleave this compound.[5] | - Confirm esterase activity using a general esterase activity assay. - If activity is low, this compound may not be a suitable probe for this cell type. | |
| Sub-optimal this compound Concentration: The concentration of this compound may be too low for detection. | - Perform a concentration-response curve to determine the optimal concentration for your cell type. A typical starting range is 1-30 µM.[1][2] | |
| Incorrect Fluorescence Measurement Settings: The excitation and emission wavelengths may be set incorrectly on the fluorescence plate reader or microscope. | - For the fluorescent product of this compound, use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[4] | |
| High Background Fluorescence | Nonspecific Binding to Plasticware: this compound, being lipophilic, can bind to the surface of plastic plates, leading to high background readings.[7] | - Use glass-bottom plates or grow cells on glass coverslips to minimize nonspecific binding.[7] - Include wells with no cells but containing all reagents as a background control. |
| Autofluorescence: The cells or the medium may have high intrinsic fluorescence at the measurement wavelengths. | - Measure the fluorescence of cells and medium alone (without this compound) to determine the level of autofluorescence. - Subtract the average background fluorescence from all experimental readings. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to changes in AEA uptake. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of the experiment. - Regularly monitor cell health and morphology. |
| Inconsistent Reagent Preparation: Improper storage or handling of this compound and other compounds can lead to degradation and loss of activity. | - Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. - Prepare fresh working solutions for each experiment. | |
| Variations in Incubation Times and Temperatures: Small deviations in incubation parameters can affect the kinetics of uptake. | - Use a calibrated incubator and timer to ensure consistent incubation conditions. - Pre-warm all buffers and solutions to the experimental temperature (typically 37°C) before adding them to the cells. |
Experimental Protocols
Anandamide Uptake Assay using this compound
This protocol provides a general framework for measuring anandamide uptake in cultured cells using this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Cell culture medium
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Positive control inhibitor (e.g., AM404)
-
96-well black, clear-bottom or glass-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate cells under standard culture conditions.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and any inhibitors in assay buffer. It is crucial to have a final solvent concentration that does not affect cell viability (typically ≤ 0.1%).
-
-
Assay:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Add the appropriate working solutions to the wells:
-
Test wells: this compound solution.
-
Inhibitor control wells: Pre-incubate with the inhibitor for a specified time (e.g., 10-30 minutes) before adding this compound.
-
Background control wells: Assay buffer with the same final solvent concentration but without this compound.
-
No-cell control wells: this compound solution in wells without cells to measure nonspecific binding to the plate.
-
-
Incubate the plate at 37°C for the desired time (e.g., 5-30 minutes).[1][4]
-
Terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
-
Fluorescence Measurement:
-
Add fresh assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.[4]
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other readings to correct for nonspecific binding.
-
Subtract the average fluorescence of the background control wells (cells without this compound) to correct for autofluorescence.
-
The resulting fluorescence values are proportional to the amount of this compound uptake.
Quantitative Data Summary
| Parameter | Value | Cell Line/Condition | Reference |
| This compound Concentration | 1 - 30 µM | Endothelial Colony-Forming Cells (ECFCs) | [1][2] |
| 25 µM | RBL-2H3 cells | [4] | |
| 5 µg/mL | Multidrug-Resistant Staphylococcus aureus | [6] | |
| Incubation Time | 5 - 30 minutes | RBL-2H3, ECFCs | [1][4] |
| Excitation Wavelength | ~485 nm | General | [4] |
| Emission Wavelength | ~535 nm | General | [4] |
| Positive Control Inhibitor | AM404 (100 µM) | RBL-2H3 cells | [4] |
| SB366791 (10 µM) | ECFCs (TRPV1 antagonist) | [1][8] |
Visualizations
Caption: Experimental workflow of this compound from cellular uptake to fluorescence.
Caption: Influence of TRPV1 receptor on this compound uptake.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 6. Targeting the Achilles’ Heel of Multidrug-Resistant Staphylococcus aureus by the Endocannabinoid Anandamide [mdpi.com]
- 7. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Limitations of using SKM 4-45-1 for kinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKM 4-45-1, a fluorescent analog of anandamide (AEA), for kinetic studies of endocannabinoid transport.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-fluorescent analog of anandamide (AEA). It is designed to be a substrate for the putative anandamide membrane transporter (AMT). Once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescein moiety and generating a fluorescent signal.[1][2] This allows for the visualization and quantification of its uptake.[1]
Q2: What is the primary application of this compound?
Its primary application is to study the carrier-mediated transmembrane transport of AEA into cells.[3][4] It serves as a non-radioactive alternative to substrates like [³H]AEA for analyzing the kinetic features of AEA transport.[1]
Q3: What are the main limitations of using this compound for kinetic studies?
The primary limitation is that the observed fluorescence is a result of two distinct kinetic processes: the initial transport of this compound into the cell and its subsequent enzymatic de-esterification.[1] This convolution of rates makes it extremely difficult to isolate and accurately measure the kinetics of the transport step alone.[1]
Q4: Can I use this compound in any cell line?
No. The use of this compound is restricted to cells that express sufficient levels of intracellular esterase activity to cleave the molecule and generate a fluorescent signal.[1] Cell lines with low esterase activity will yield a weak or undetectable signal.
Q5: Is this compound a specific substrate for the anandamide transporter?
While it is taken up by the same mechanism as AEA, other pathways can contribute to its cellular accumulation.[2] Notably, the ion channel TRPV1 has been shown to mediate the cellular uptake of this compound in endothelial cells, which can influence cell proliferation.[5][6][7] This represents a potential off-target transport mechanism that can complicate data interpretation.
Q6: Does this compound interact with cannabinoid receptors or FAAH?
This compound is reported to not bind to the CB1 cannabinoid receptor at concentrations below 10 µM.[4][8] It is also not a significant substrate or inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme that degrades AEA.[4][8]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No or very low fluorescent signal | 1. Low Esterase Activity: The selected cell line may not have sufficient intracellular esterase activity. | Action: Confirm esterase activity in your cell line using a general esterase activity assay. If activity is low, consider using a different cell line known to have high esterase activity (e.g., C6 glioma cells).[4] |
| 2. Low Signal Intensity: this compound is known to have inherently low signal intensity.[1] | Action: Increase the concentration of this compound (e.g., up to 25-30 µM).[2][5] Optimize instrument settings (gain, photomultiplier tube voltage) to maximize signal detection.[2] | |
| Inconsistent kinetic results / High variability | 1. Confounded Kinetics: The measured rate is a combination of transport and enzymatic cleavage, which can vary with cell state or experimental conditions.[1] | Action: Acknowledge this limitation in your data interpretation. Focus on endpoint assays or relative uptake under different inhibitory conditions rather than precise kinetic constants. Use known transport inhibitors (e.g., AM404) to confirm the contribution of carrier-mediated uptake.[2][9] |
| 2. Off-Target Transport: Uptake may be mediated by channels like TRPV1, not just the putative AMT.[5][7] | Action: If your cells express TRPV1, test the effect of a TRPV1 antagonist (e.g., SB366791) on this compound uptake to quantify the contribution of this pathway.[5][10] | |
| Fluorescence observed on the cell surface | 1. Non-Specific Binding: The probe may be binding non-specifically to the plasma membrane. | Action: this compound is designed to be non-fluorescent in the extracellular environment and is not suitable for visualizing transporters on the cell surface.[1] Use imaging techniques with higher resolution to confirm the intracellular localization of the signal. |
| Unexpected biological effects (e.g., increased cell proliferation) | 1. TRPV1 Activation: Uptake of this compound via TRPV1 can trigger downstream signaling pathways leading to proliferation.[6][11][12] | Action: Be aware that this compound is not just a passive probe but can have biological activity.[10] If studying transport in isolation, use concentrations and time points that minimize these downstream effects. |
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for this compound and related compounds in the literature.
| Parameter | Value | Cell Line / System | Reference |
| This compound IC₅₀ (vs. [³H]AEA uptake) | 7.8 ± 1.3 µM | Cerebellar granule cells | [4] |
| AEA IC₅₀ (vs. This compound uptake) | 53.8 ± 1.8 µM | C6 glioma cells | [4] |
| This compound Kd (for uptake) | 2.63 µM (95% CI: 0.24–28.47 µM) | Endothelial Colony-Forming Cells (ECFCs) | [9][10] |
| FAAH Inhibition | > 10 µM | N/A | [4][8] |
| CB1 Receptor Binding | No binding at < 10 µM | Rat brain membranes | [4] |
Experimental Protocols
Protocol: Cellular Uptake Assay for this compound
This protocol provides a general framework for measuring the cellular uptake of this compound using fluorescence spectroscopy.
1. Cell Preparation:
-
Plate cells (e.g., RBL-2H3, ECFCs) in a suitable format (e.g., 96-well black, clear-bottom plate) at a density that ensures they are sub-confluent (e.g., 70%) on the day of the experiment.[2][7]
-
Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
2. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of this compound by diluting the stock in an appropriate assay buffer (e.g., KRH buffer). Final concentrations for experiments often range from 1 µM to 30 µM.[5][7]
-
Prepare solutions of inhibitors or antagonists (e.g., AM404, SB366791) if required.
3. Assay Procedure:
-
Wash the cells gently with pre-warmed assay buffer to remove culture medium.
-
For inhibitor studies, pre-incubate the cells with the inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.[2][10]
-
Initiate the uptake by adding the this compound working solution to the wells.
-
Incubate for the desired time period (e.g., 5 to 30 minutes) at 37°C.[2]
-
Stop the uptake by washing the cells with ice-cold buffer.
4. Data Acquisition:
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Set the excitation wavelength to ~485 nm and the emission wavelength to ~535 nm.[2]
-
For kinetic studies, repeated measurements can be taken at short intervals (e.g., every 10 seconds) over the course of the incubation.[5][9]
5. Controls:
-
Blank: Wells with buffer only to determine background fluorescence.
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) used for the this compound solution.
-
Inhibitor Control: To define non-specific uptake, use a known inhibitor of AEA transport, such as AM404 (e.g., at 100 µM).[2]
Mandatory Visualizations
Caption: this compound uptake and signaling pathways.
Caption: General experimental workflow for an this compound uptake assay.
References
- 1. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 2. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Cannabinoid Review [catbull.com]
- 9. researchgate.net [researchgate.net]
- 10. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SKM 4-45-1 Signal-to-Noise Ratio Improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the fluorescent substrate SKM 4-45-1, with a focus on improving the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from cells or media components. | Use phenol red-free media during the assay. Include an unstained control to quantify and subtract background autofluorescence. |
| Non-specific binding of this compound to plasticware or cellular membranes. | Pre-coat plates with a blocking agent like bovine serum albumin (BSA), though its potential to interfere with uptake should be evaluated. Perform control experiments with wells containing no cells to measure and subtract binding to the plate. | |
| Photo-instability of this compound leading to fluorescent degradation products. | Minimize exposure of the substrate and stained cells to excitation light. Use neutral density filters to reduce illumination intensity and acquire images with the shortest possible exposure time. | |
| Low Signal Intensity | Inefficient cellular uptake of this compound. | Optimize incubation time and temperature. Ensure cells are healthy and adherent. Consider that the anandamide transport mechanism can vary between cell types. |
| Low intracellular esterase activity. | Confirm that the cell line used has sufficient esterase activity to cleave this compound. If not, consider using a different cell model or a constitutively fluorescent anandamide analog if available. | |
| Sub-optimal concentration of this compound. | Perform a concentration-response curve to determine the optimal working concentration of this compound for your specific cell type and experimental conditions.[1][2] | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by optimizing cell seeding protocols and allowing adequate time for attachment and spreading before the experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media to create a humidity barrier. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes of reagents are added to each well. | |
| Signal Fades Quickly (Photobleaching) | Excessive exposure to high-intensity excitation light. | Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if performing fixed-cell imaging. Acquire data from different fields of view to minimize repeated exposure of the same cells. |
| Inherent photo-lability of the cleaved fluorophore. | There is limited that can be done if the fluorophore is inherently unstable. Focus on optimizing image acquisition settings to capture a strong signal with minimal light exposure. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-fluorescent analog of anandamide (AEA). It is designed to be a substrate for the anandamide transmembrane carrier. Once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescent product. This fluorescence is proportional to the amount of this compound taken up by the cell.
Q2: What is the proposed mechanism for anandamide uptake?
A2: The mechanism of anandamide transport is a subject of ongoing research. Evidence exists for both a carrier-mediated process and simple diffusion across the cell membrane, followed by intracellular sequestration and enzymatic degradation. One proposed mechanism involves the transient receptor potential vanilloid 1 (TRPV1) channel, which may facilitate the cellular uptake of anandamide in a calcium-independent manner.[3][4][5]
Q3: How can I be sure the fluorescence I'm measuring is from specific uptake and not just non-specific binding?
A3: To differentiate between specific uptake and non-specific binding, you should include several controls in your experiment. These include:
-
No-cell control: Wells without cells to measure binding to the plate.
-
Inhibitor control: Pre-treat cells with a known inhibitor of anandamide transport. A significant reduction in fluorescence compared to the untreated control suggests specific uptake.
-
Low-temperature control: Perform the uptake assay at 4°C. At this temperature, active transport processes are significantly reduced, and the remaining signal is more likely due to non-specific binding.
Q4: What are the optimal excitation and emission wavelengths for the fluorescent product of this compound?
A4: The optimal excitation wavelength for the cleaved, fluorescent product of this compound is approximately 485 nm, and the emission wavelength is around 530 nm.
Q5: Can I use this compound for kinetic studies of anandamide transport?
A5: While this compound can provide insights into anandamide uptake, its utility in detailed kinetic studies is limited. This is because the observed fluorescence is a result of two sequential processes: transport across the cell membrane and intracellular enzymatic cleavage. The rate of esterase activity can influence the fluorescence signal, adding a layer of complexity to the interpretation of transport kinetics.
Quantitative Data Summary
The following table summarizes the inhibitory effects of various antagonists on the uptake of this compound in endothelial colony-forming cells (ECFCs), providing a quantitative measure of the involvement of different receptors in anandamide transport.
| Antagonist | Target Receptor | Concentration (µM) | Inhibition of this compound Uptake (%) |
| AM251 | CB1R | 0.1 | No significant inhibition |
| SR144528 | CB2R | 1 | No significant inhibition |
| CID16020046 | GPR55 | 20 | No significant inhibition |
| SB366791 | TRPV1 | 10 | ~60% |
| Data adapted from a study on endothelial cells.[1][3] |
Experimental Protocols
Protocol for this compound Uptake Assay
This protocol provides a general framework for measuring the cellular uptake of this compound. Optimization of concentrations, incubation times, and cell types is recommended.
Materials:
-
This compound
-
Cell line of interest (e.g., endothelial cells, neurons)
-
Phenol red-free cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed, phenol red-free medium or assay buffer.
-
Cell Washing: Gently wash the cell monolayer twice with pre-warmed assay buffer to remove any residual serum and media components.
-
Initiation of Uptake: Add the this compound working solution to the wells.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30 minutes). Protect the plate from light during incubation.
-
Termination of Uptake (Optional): To stop the uptake, rapidly wash the cells three times with ice-cold assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Subtract the average fluorescence of the no-cell control wells from all other readings. Normalize the data as required for your experiment (e.g., to cell number or protein concentration).
Visualizations
Caption: Proposed pathway for this compound uptake and fluorescence generation.
Caption: General experimental workflow for an this compound uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
Validation & Comparative
A Comparative Guide: SKM 4-45-1 vs. Radioactive Anandamide Uptake Assays
For researchers, scientists, and drug development professionals investigating the cellular uptake of anandamide (AEA), the choice of assay is critical. This guide provides a detailed comparison of two common methods: the fluorescent substrate SKM 4-45-1 and the traditional radioactive anandamide uptake assay. We will delve into their principles, protocols, and present available experimental data to aid in selecting the most suitable approach for your research needs.
The transport of the endocannabinoid anandamide across the cell membrane is a key step in the termination of its signaling. Understanding this process is crucial for the development of therapeutics targeting the endocannabinoid system. Two primary methods used to study AEA uptake are assays employing the fluorescent analog this compound and those using radiolabeled anandamide.
At a Glance: Key Differences
| Feature | This compound Assay | Radioactive Anandamide Uptake Assay |
| Principle | A non-fluorescent AEA analog that becomes fluorescent upon cleavage by intracellular esterases. | Measures the accumulation of radiolabeled AEA ([³H]AEA or [¹⁴C]AEA) inside cells. |
| Detection | Fluorescence microscopy or plate reader. | Scintillation counting. |
| Throughput | Potentially higher, amenable to plate-based formats. | Generally lower, requires handling of radioactive materials. |
| Temporal Resolution | Can provide real-time visualization of uptake. | Typically provides endpoint measurements. |
| Kinetic Analysis | Complicated by the two-step process of uptake and enzymatic cleavage. | Well-established for determining kinetic parameters like Kₘ and Vₘₐₓ. |
| Safety | Non-radioactive, posing fewer safety and disposal concerns. | Requires specialized handling and disposal of radioactive isotopes. |
| Potential Artifacts | Dependent on intracellular esterase activity, which can vary between cell types. Potential for off-target effects, including interaction with TRPV1 channels.[1] | Non-specific binding to plasticware can be a source of error.[2] |
Quantitative Data Comparison
The following table summarizes kinetic and inhibition data from various studies. It is important to note that these values were not obtained from a single head-to-head comparative study and experimental conditions may vary. Therefore, direct comparison should be approached with caution.
| Parameter | This compound Assay | Radioactive Anandamide Uptake Assay | Source |
| Inhibitor IC₅₀ (AM404) | Not directly reported as IC₅₀, but 100 µM AM404 significantly reduces uptake. | ~1-5 µM in various cell lines. | [3] |
| Substrate Concentration | Typically used at 1-25 µM.[3] | Typically used at nanomolar concentrations (e.g., 1-400 nM).[3][4] | [3][4] |
| Reported Uptake Inhibition | Uptake in C6 glioma cells is inhibited by unlabeled AEA (IC₅₀ = 53.8 µM).[5] | N/A | [5] |
Experimental Methodologies
This compound Uptake Assay Protocol
This protocol is a generalized procedure based on methodologies described in the literature[3][6].
-
Cell Culture: Plate cells (e.g., RBL-2H3, C6 glioma, or endothelial cells) in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates or glass-bottom dishes for microscopy) and grow to the desired confluency.
-
Assay Buffer Preparation: Prepare a suitable assay buffer, such as Krebs-Ringer-HEPES (KRH) buffer.
-
Incubation with Inhibitors (Optional): If testing for inhibition of uptake, pre-incubate the cells with the inhibitor (e.g., AM404) for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Uptake: Add this compound to the wells at the desired final concentration (e.g., 25 µM).
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) wavelengths over time (e.g., every 1-5 minutes for 30-60 minutes) at 37°C.
-
Microscopy: Capture fluorescence images at different time points to visualize the intracellular accumulation of the fluorescent product.
-
-
Data Analysis: Plot the fluorescence intensity against time. For inhibitor studies, compare the rate of fluorescence increase in the presence and absence of the inhibitor.
Radioactive Anandamide ([³H]AEA) Uptake Assay Protocol
This protocol is a generalized procedure based on methodologies described in the literature[4][7].
-
Cell Culture: Plate cells (e.g., Neuro-2a or primary neurons) in multi-well plates (e.g., 24-well plates) and grow to the desired confluency.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., serum-free medium or PBS with 1% w/v BSA).
-
Incubation with Inhibitors (Optional): If testing for inhibition of uptake, pre-incubate the cells with the inhibitor (e.g., OMDM-1) for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]AEA (spiked with unlabeled AEA to achieve the desired final concentration, e.g., 400 nM) to the wells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 15 minutes). To determine non-specific uptake and passive diffusion, run a parallel set of plates at 4°C.
-
Termination of Uptake: Aspirate the incubation medium and rapidly wash the cells multiple times with ice-cold buffer (e.g., PBS with 1% w/v BSA) to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the counts from the 4°C condition (non-specific uptake) from the 37°C condition (total uptake) to determine the specific uptake. For inhibitor studies, compare the specific uptake in the presence and absence of the inhibitor.
Visualizing the Processes
Anandamide Uptake and Metabolism Signaling Pathway
The precise mechanism of anandamide uptake is still under investigation, but it is generally accepted to involve a combination of passive diffusion and carrier-mediated transport, followed by intracellular enzymatic degradation.
Caption: Anandamide uptake and intracellular fate.
Experimental Workflow: this compound Assay
Caption: Workflow for the this compound uptake assay.
Experimental Workflow: Radioactive Anandamide Uptake Assay
Caption: Workflow for the radioactive anandamide uptake assay.
Conclusion
Both this compound and radioactive anandamide uptake assays are valuable tools for studying the cellular transport of anandamide. The choice between them depends on the specific research question, available equipment, and safety considerations.
The This compound assay offers a non-radioactive, higher-throughput alternative that allows for real-time visualization of uptake. However, its reliance on intracellular esterase activity for signal generation can be a confounding factor and may limit its utility for precise kinetic studies.
The radioactive anandamide uptake assay is a well-established, sensitive method that is more suitable for detailed kinetic analysis. Its main drawbacks are the safety and regulatory requirements associated with handling radioactive materials.
For researchers aiming to screen for inhibitors of anandamide uptake in a high-throughput manner or to visualize the process, the this compound assay may be the preferred choice. For those seeking to perform detailed kinetic characterization of the anandamide transport system, the radioactive assay remains the gold standard. In many cases, using both methods orthogonally can provide a more comprehensive understanding of anandamide transport.
References
- 1. escholarship.org [escholarship.org]
- 2. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of pannexin-1 in the cellular uptake, release and hydrolysis of anandamide by T84 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent translational evidence of a role for anandamide in amygdala-mediated fear extinction, threat processing and stress-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anandamide Transport Inhibition: A Comparative Guide to SKM 4-45-1 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SKM 4-45-1 and other prominent anandamide (AEA) transport inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways to aid in the selection of appropriate tools for studying the endocannabinoid system.
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of AEA signaling is primarily mediated by its transport into cells followed by enzymatic degradation. Understanding and manipulating this transport process is a key area of research for therapeutic development. This compound, a fluorescent analog of AEA, serves as a valuable tool for studying this transport mechanism. This guide compares this compound with other widely used AEA transport inhibitors, providing a framework for validating AEA transport inhibition in experimental settings.
Comparative Analysis of AEA Transport Inhibitors
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound and its alternatives. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Inhibition of AEA Transport
| Compound | Cell Type | IC50 / Ki (µM) | Reference |
| This compound | Cerebellar Granule Cells | IC50: 7.8 ± 1.3 | [1] |
| AM404 | Rat Neurons | IC50: 1 | [2][3] |
| Rat Astrocytes | IC50: 5 | [4] | |
| VDM11 | Various | IC50: 4-11 | |
| OMDM-1 | Various | Ki: 2.4 | [5] |
Table 2: Selectivity Profile: FAAH Inhibition and Receptor Activity
| Compound | FAAH Inhibition | CB1 Receptor Binding | TRPV1 Receptor Activity |
| This compound | Neither a substrate nor an inhibitor[1] | No binding at <10 µM[1] | Not reported |
| AM404 | Weak inhibitor/substrate | Does not activate[3] | Activates (pEC50 = 7.4)[2][3] |
| VDM11 | Inhibitor (IC50: 2.6 µM) and potential substrate | Very weak action (Ki > 5-10 µM) | Negligible agonist activity |
| OMDM-1 | Does not block hydrolysis by FAAH[6] | Not reported | Not reported |
Experimental Protocols
Fluorescent AEA Uptake Assay Using this compound
This protocol provides a method for measuring AEA uptake in cultured cells using the fluorescent substrate this compound. This compound is non-fluorescent until it is transported into the cell and cleaved by intracellular esterases, releasing a fluorescent moiety.[1][6]
Materials:
-
Cultured cells (e.g., RBL-2H3, C6 glioma, or primary neurons)
-
This compound (from a stock solution in DMSO or ethanol)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test inhibitors (e.g., AM404, VDM11, OMDM-1)
-
Fluorescence microplate reader or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare dilutions of this compound and test inhibitors in assay buffer. A final concentration of 10 nM to 25 µM for this compound is a common starting point.[6][7]
-
Pre-incubation with Inhibitors: Wash the cells with assay buffer. Pre-incubate the cells with the test inhibitors or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add the this compound solution to the wells to initiate the uptake.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm) at various time points (e.g., every 1-5 minutes for 30-60 minutes).[7]
-
Microscopy: Capture images at different time points to visualize the intracellular accumulation of the fluorescent product.[4][8]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Plot the fluorescence intensity against time to determine the rate of uptake.
-
To determine the IC50 of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The inhibition of AEA transport leads to an accumulation of extracellular AEA, which can then activate various downstream signaling pathways.
Caption: AEA transport and signaling pathway with points of inhibition.
Caption: Workflow for a fluorescent AEA uptake inhibition assay.
Conclusion
This compound is a valuable tool for studying AEA transport due to its fluorescent properties and selectivity against FAAH. When validating AEA transport inhibition, it is crucial to consider the selectivity profiles of the chosen inhibitors. For instance, while AM404 is a potent transport inhibitor, its activity at TRPV1 receptors may confound results in systems where these receptors are expressed. VDM11, although a potent transport inhibitor, also inhibits FAAH. OMDM-1 appears to be a more selective transport inhibitor with less reported off-target activity. The choice of inhibitor should be guided by the specific research question and the biological system under investigation. The provided protocols and diagrams offer a starting point for designing and interpreting experiments aimed at validating AEA transport inhibition.
References
- 1. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The endogenous cannabinoid, anandamide, inhibits dopamine transporter function by a receptor–independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
A Head-to-Head Comparison of SKM 4-45-1 and [3H]-Anandamide for Anandamide Transport Studies
For researchers in neuroscience, pharmacology, and drug development, accurately measuring the transport of the endocannabinoid anandamide (AEA) across cell membranes is crucial for understanding its physiological roles and for the development of novel therapeutics. Two primary tools have emerged for these studies: the fluorescent probe SKM 4-45-1 and the radiolabeled ligand [3H]-anandamide. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific needs.
Executive Summary
Both this compound and [3H]-anandamide are valuable substrates for studying the anandamide transport system. [3H]-anandamide has been the traditional gold standard, offering high sensitivity and a direct measure of uptake. However, it comes with the inherent challenges of handling radioactivity. This compound, a fluorescent analog, offers a non-radioactive alternative suitable for high-throughput screening and visualization. A significant limitation of this compound is that its fluorescence activation is a two-step process, involving both cellular uptake and subsequent intracellular de-esterification, which complicates kinetic analyses.[1]
Performance Comparison at a Glance
| Feature | This compound (Fluorescent Probe) | [3H]-Anandamide (Radiolabeled Ligand) |
| Detection Method | Fluorescence Microscopy, Plate Readers | Scintillation Counting |
| Key Advantage | Non-radioactive, suitable for high-throughput screening and visualization.[2] | High sensitivity, direct measurement of uptake, well-established methodology. |
| Key Disadvantage | Indirect measurement of uptake (requires intracellular enzymatic activation), limited utility for kinetic studies.[1] | Radioactive hazards, specialized equipment and disposal procedures required.[3] |
| Kinetic Analysis | Utility in kinetic studies is considered "extremely limited" due to the two-step activation process.[1] | Gold standard for determining kinetic parameters like Km and Vmax.[4] |
| Substrate Specificity | Transported by the same carrier as anandamide.[5] | Endogenous substrate, high specificity for the anandamide transport system. |
| FAAH Interaction | Not a substrate or inhibitor of FAAH.[5] | Substrate for FAAH, requiring inhibitors for uptake-specific studies.[6] |
| Receptor Binding | Does not bind to CB1 receptors at concentrations <10 µM.[5] | Binds to cannabinoid receptors, which can be a confounding factor in transport studies. |
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for this compound and [3H]-anandamide in transport studies. It is important to note that these values can vary depending on the cell type and experimental conditions.
Table 1: Inhibition of [3H]-Anandamide Uptake by this compound
| Cell Type | IC50 of this compound | Reference |
| Cerebellar Granule Cells | 7.8 ± 1.3 µM | [5] |
Table 2: Kinetic Parameters of [3H]-Anandamide Transport
| Cell Type/Tissue | Apparent Km | Vmax | Reference | |---|---|---| | Human Umbilical Vein Endothelial Cells (HUVECs) | 190 ± 10 nM | 45 ± 3 pmol/min/mg protein |[4] | | Rat Cortical Neurons | 1.2 µM | Not Reported |[7] | | HaCaT Cells | 421 ± 88 nM | 116 ± 10 pmol/min/mg protein |[3] |
Experimental Protocols
[3H]-Anandamide Uptake Assay
This protocol is a generalized procedure for measuring the uptake of [3H]-anandamide in cultured cells.
Materials:
-
Cultured cells expressing the anandamide transporter
-
[3H]-anandamide (specific activity typically 60 Ci/mmol)
-
Unlabeled anandamide
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
FAAH inhibitor (e.g., URB597) to prevent metabolism
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with an FAAH inhibitor in assay buffer for a specified time (e.g., 10 minutes) at 37°C to block anandamide degradation.
-
Initiation of Uptake: Add [3H]-anandamide (at desired concentrations, often in the nM to low µM range) to the cells and incubate for a specific time course (e.g., 1-15 minutes) at 37°C. For non-specific uptake control, perform a parallel incubation at 4°C or in the presence of a large excess of unlabeled anandamide.
-
Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer containing fatty acid-free BSA to remove unbound [3H]-anandamide.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Kinetic parameters (Km and Vmax) can be determined by performing the assay with a range of [3H]-anandamide concentrations and fitting the data to the Michaelis-Menten equation.
This compound Fluorescent Uptake Assay
This protocol provides a general method for measuring anandamide transporter activity using this compound.
Materials:
-
Cultured cells expressing the anandamide transporter
-
This compound
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescence microscope or microplate reader with appropriate filters (e.g., excitation ~485 nm, emission ~535 nm)
-
Optional: Anandamide transporter inhibitors (e.g., AM404) for validation.
Procedure:
-
Cell Culture: Plate cells in a suitable format for fluorescence imaging or measurement (e.g., glass-bottom dishes or black-walled microplates).
-
Pre-incubation (Optional): To validate the assay, pre-incubate a subset of cells with a known anandamide transport inhibitor for a specified time.
-
Initiation of Uptake: Add this compound (typically in the µM range) to the cells and incubate at 37°C.
-
Fluorescence Measurement:
-
Microscopy: Capture fluorescence images at different time points to visualize the intracellular accumulation of the fluorescent product.
-
Plate Reader: Measure the fluorescence intensity at regular intervals to obtain a time course of uptake.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. Compare the fluorescence signal in control cells versus cells treated with transporter inhibitors to determine the specific uptake.
Signaling Pathways and Experimental Workflows
Anandamide Signaling and Transport Pathway
Anandamide, upon release into the synaptic cleft, can activate cannabinoid receptors (CB1 and CB2) or be transported into the cell to terminate its signaling. Inside the cell, it is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).
Caption: Anandamide signaling and transport pathway.
Experimental Workflow for Transport Studies
The general workflow for both fluorescent and radiolabeled transport assays involves cell preparation, incubation with the labeled substrate, termination of the assay, and subsequent detection and analysis.
Caption: General experimental workflow for transport studies.
Conclusion
The choice between this compound and [3H]-anandamide for anandamide transport studies depends on the specific research question and available resources. For quantitative kinetic studies and when high sensitivity is paramount, [3H]-anandamide remains the superior choice, despite the associated safety and handling considerations. For high-throughput screening of potential transporter inhibitors and for qualitative visualization of anandamide uptake, this compound provides a convenient and effective non-radioactive alternative. Researchers should be mindful of the limitations of this compound for detailed kinetic analysis due to its indirect activation mechanism. A thorough understanding of the advantages and disadvantages of each probe will enable the design of robust and reliable anandamide transport assays.
References
- 1. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 4. Anandamide uptake by human endothelial cells and its regulation by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convergent translational evidence of a role for anandamide in amygdala-mediated fear extinction, threat processing and stress-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Unveiling Anandamide Uptake: A Comparative Guide to SKM 4-45-1 and Radiolabeled Methods
For researchers, scientists, and drug development professionals investigating the intricacies of the endocannabinoid system, understanding the cellular uptake of anandamide (AEA) is paramount. This guide provides a comprehensive cross-validation of results obtained using the fluorescent probe SKM 4-45-1 with the traditional radiolabeled ligand binding assays, offering a clear comparison of their performance and methodologies.
Anandamide, a key endocannabinoid, plays a crucial role in various physiological processes, and its signaling is terminated by cellular uptake and subsequent enzymatic degradation. Two primary methods are employed to study this uptake mechanism: the fluorescent this compound assay and radiolabeled AEA uptake assays. This guide delves into a direct comparison of these techniques, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in selecting the most appropriate method for their experimental needs.
Quantitative Comparison of Uptake Inhibition
To validate the findings from this compound assays, results are often compared with those from radiolabeled anandamide uptake assays. The following table summarizes the inhibitory concentrations (IC50) of various compounds on AEA uptake as measured by both this compound and radiolabeled AEA ([³H]AEA) methods in different cell lines.
| Compound | Method | Cell Line | IC50 (µM) | Reference |
| Anandamide (AEA) | This compound Inhibition | C6 Glioma Cells | 53.8 ± 1.8 | [1][2] |
| Arachidonoyl-3-aminopyridine amide | This compound Inhibition | C6 Glioma Cells | 10.1 ± 1.4 | [1][2] |
| Arachidonoyl-4-hydroxyanilineamide | This compound Inhibition | C6 Glioma Cells | 6.1 ± 1.3 | [1][2] |
| This compound | [³H]AEA Accumulation Inhibition | Cerebellar Granule Cells | 7.8 ± 1.3 | [2] |
| AM404 | [³H]AEA Uptake | RBL-2H3 Cells | Defines nonspecific uptake | [3] |
| Ionomycin | [³H]AEA Uptake | RBL-2H3 Cells | Reduces uptake | [3] |
| AM404 | This compound Uptake | RBL-2H3 Cells | Blocks uptake | [3] |
| Ionomycin | This compound Uptake | RBL-2H3 Cells | Reduces uptake | [3] |
Experimental Protocols: A Side-by-Side Look
The following sections provide detailed methodologies for the this compound fluorescent assay and the radiolabeled anandamide uptake assay, allowing for a clear understanding of the experimental workflows.
This compound Fluorescent Uptake Assay
This method utilizes this compound, a non-fluorescent analog of anandamide that becomes fluorescent upon intracellular cleavage by esterases.
Materials:
-
This compound solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (inhibitors/modulators)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.
-
Pre-incubation with Test Compounds: Remove the culture medium and wash the cells with PBS. Add the test compounds at various concentrations to the cells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.
-
This compound Addition: Add this compound solution to each well to a final concentration (e.g., 1-25 µM).
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 5-30 minutes).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm) or visualize using a fluorescence microscope.
Radiolabeled Anandamide ([³H]AEA) Uptake Assay
This classic method directly measures the uptake of radioactively labeled anandamide.
Materials:
-
[³H]Anandamide solution
-
Unlabeled anandamide
-
Cell culture medium
-
HEPES-buffered salt solution (HBSS) or similar buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) and culture until they reach the desired confluency.
-
Pre-incubation with Test Compounds: Remove the culture medium and wash the cells with buffer. Add the test compounds at various concentrations to the cells and incubate for a specific period (e.g., 5-30 minutes) at 37°C.
-
[³H]AEA Addition: Add [³H]AEA solution (e.g., 10 nM) to each well. For competition assays, a fixed concentration of [³H]AEA is used in the presence of varying concentrations of unlabeled AEA or test compounds.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 2-15 minutes).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
Visualizing the Molecular Pathways
The uptake of anandamide is a complex process involving transporter proteins and is modulated by various signaling pathways. The transient receptor potential vanilloid 1 (TRPV1) channel has been identified as a key player in AEA uptake in certain cell types.
References
Navigating the Labyrinth of Anandamide Transport: A Comparative Guide to SKM 4-45-1 Specificity
For researchers, scientists, and drug development professionals delving into the intricacies of the endocannabinoid system, the selective measurement and inhibition of the anandamide transporter (AMT) is a critical endeavor. This guide provides a comprehensive comparison of SKM 4-45-1, a fluorescent substrate for anandamide uptake, with other commonly used AMT inhibitors, supported by experimental data and detailed protocols.
The transport of anandamide (AEA), an endogenous cannabinoid neurotransmitter, across the cell membrane is a key step in the termination of its signaling. The precise nature of this transport mechanism, whether it is a specific protein carrier or a process driven by intracellular enzymatic degradation, remains a subject of intense research. A variety of pharmacological tools have been developed to probe this process, each with its own set of characteristics and specificities.
This compound: A Fluorescent Probe for Anandamide Uptake
This compound is a unique tool in the study of anandamide transport. It is an analog of anandamide that is non-fluorescent in the extracellular space. Upon uptake into the cell, it is cleaved by intracellular esterases, releasing a fluorescent moiety. This fluorescence provides a direct and quantifiable measure of anandamide transport activity.
Specificity Profile of this compound
Experimental evidence indicates that this compound is a selective substrate for the anandamide transport system with minimal off-target effects at relevant concentrations.
| Target | Activity | Concentration | Citation |
| Anandamide Transporter | Inhibition of AEA accumulation (IC50) | 7.8 µM | [1] |
| FAAH | Not a substrate or inhibitor | - | [1] |
| CB1 Receptor | No binding | < 10 µM | [1] |
| CB2 Receptor | Inactive | > 10 µM | [2] |
| TRPV1 Receptor | Inactive | > 10 µM | [2] |
Comparison with Other Anandamide Transporter Inhibitors
Several other compounds are widely used to inhibit anandamide transport. However, their specificity profiles vary significantly. This section compares this compound with prominent inhibitors: AM404, VDM11, and OMDM-2.
| Compound | Anandamide Transporter Inhibition (IC50/Ki) | FAAH Inhibition | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) | TRPV1 Receptor Activity | Citations |
| This compound | IC50 = 7.8 µM | Inactive | > 10 µM | > 10 µM | Inactive | [1][2] |
| AM404 | IC50 ≈ 1 µM | Yes (also a substrate) | Weak agonist | Weak agonist | Potent activator | [3][4][5] |
| VDM11 | Potent inhibitor | Weak inhibitor | > 5-10 µM | Weak ligand | Inactive | [6][7] |
| OMDM-2 | Potent inhibitor | Weakly or not at all | Negligible effects | Negligible effects | Negligible effects | [8] |
AM404 , a widely used inhibitor, demonstrates a lack of selectivity, acting as a substrate for FAAH and a potent activator of the TRPV1 receptor. This can confound the interpretation of experimental results, as the observed effects may not be solely due to the inhibition of anandamide transport.
VDM11 is reported to be a more selective anandamide transport inhibitor compared to AM404, with weaker effects on FAAH and cannabinoid receptors.[6]
OMDM-2 is another inhibitor designed for improved selectivity, with reports suggesting it weakly inhibits or does not inhibit FAAH at all in vitro.[8]
The data highlights that this compound, while being a substrate rather than a direct inhibitor in the classical sense, offers a high degree of specificity for the anandamide transport process, with minimal interference from FAAH activity or direct cannabinoid receptor binding.
Experimental Protocols
To facilitate the application of this knowledge, detailed methodologies for key experiments are provided below.
This compound Cellular Uptake Assay
This protocol describes a method for measuring anandamide uptake in cultured cells using this compound and a fluorescence plate reader.
Materials:
-
Cultured cells (e.g., RBL-2H3, C6 glioma, or other cell lines expressing the anandamide transporter)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
Test compounds (inhibitors)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Washing: Gently wash the cells twice with KRH buffer.
-
Pre-incubation with Inhibitors: Add KRH buffer containing the desired concentration of the test inhibitor (e.g., AM404 as a positive control) or vehicle to the wells. Incubate for 10-30 minutes at 37°C.
-
Initiation of Uptake: Add this compound to each well to a final concentration of 1-10 µM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at 37°C using a plate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of this compound uptake. Calculate the initial rate of uptake (linear portion of the fluorescence vs. time curve). Compare the rates in the presence and absence of inhibitors to determine their effect on anandamide transport.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound to cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells expressing CB1 or CB2 receptors (e.g., CHO-CB1, HEK-CB2)
-
Radioligand (e.g., [³H]CP55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in binding buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known CB receptor ligand.
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Pathways
To better understand the processes discussed, the following diagrams illustrate the anandamide signaling pathway and the experimental workflow for assessing transporter activity.
Caption: Anandamide signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]
- 3. AM404 - Wikipedia [en.wikipedia.org]
- 4. AM404, Anandamide transport inhibitor (CAS 183718-77-6) | Abcam [abcam.com]
- 5. Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Self-administration of the anandamide transport inhibitor AM404 by squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Probes for Anandamide Transport: SKM 4-45-1 and Alternatives
For researchers, scientists, and drug development professionals studying the endocannabinoid system, the selection of appropriate tools to investigate the transport of anandamide (AEA) is critical. This guide provides a detailed comparison of the fluorescent probe SKM 4-45-1 with a notable alternative, biotinylated-anandamide (b-AEA), focusing on their mechanisms, potential off-target effects, and experimental utility.
The transport of anandamide across the cell membrane is a key step in the regulation of its signaling. Understanding this process has been the goal of numerous studies, often relying on molecular probes to visualize and quantify AEA uptake. This compound has been a widely used tool for this purpose. However, its indirect method of detection and potential for off-target interactions necessitate a careful consideration of its properties in comparison to other available methods.
Mechanism of Action and Comparative Specificity
This compound is a fluorescent analog of anandamide. It is non-fluorescent outside the cell but becomes fluorescent upon entry and subsequent cleavage by intracellular esterases.[1] This mechanism, while clever, presents a key limitation: the measured fluorescence is a product of both cellular uptake and enzymatic activity. In contrast, biotinylated-anandamide (b-AEA), also known as MM22, is a modified AEA that can be detected via streptavidin-conjugated fluorophores. Crucially, b-AEA is reported to not interact with cannabinoid receptors (CB1 and CB2), the vanilloid receptor (TRPV1), or the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH).[2][3] This suggests that b-AEA may be a more specific probe for the anandamide transporter itself.
The term "off-target effects" for a substrate like this compound refers to interactions with cellular machinery beyond the putative anandamide transporter. For this compound, a significant off-target interaction is its uptake through the TRPV1 channel.[1][4][5] This means that in cells expressing TRPV1, the fluorescence signal may not solely represent transport by the dedicated anandamide transporter. Furthermore, the reliance on non-specific intracellular esterases for signal generation introduces a variable that can differ between cell types and experimental conditions.
Below is a summary of the comparative performance and specificity of this compound and b-AEA.
| Feature | This compound | Biotinylated-Anandamide (b-AEA/MM22) |
| Detection Method | Direct fluorescence upon intracellular cleavage | Indirect fluorescence via streptavidin conjugate |
| Mechanism | Uptake followed by esterase-mediated release of fluorescein | Uptake of biotinylated AEA |
| Dependence on Enzymes | Yes, non-specific intracellular esterases | No, for detection |
| Known Off-Target Interactions | - Uptake via TRPV1 channels[1][4][5] - Does not bind to CB1 receptors at concentrations <10 µM | - Does not interact with CB1, CB2, TRPV1, or FAAH[2][3] |
| Limitations | - Signal is a composite of uptake and enzyme kinetics - Requires sufficient intracellular esterase activity - Potential for off-target transport via TRPV1[1][4][5] | - Requires cell fixation and permeabilization for detection - Indirect detection method adds extra steps |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these probes. Below are generalized protocols for cellular uptake assays using this compound and biotinylated-anandamide.
Protocol 1: this compound Uptake Assay by Fluorescence Microscopy
Objective: To visualize and quantify the cellular uptake of anandamide using the fluorescent probe this compound.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging plates
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~485/535 nm)
-
Optional: Anandamide transporter inhibitors (e.g., AM404, VDM11) for competition assays
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.
-
Assay Initiation: Wash the cells with warm PBS or serum-free medium.
-
Probe Incubation: Add this compound diluted in serum-free medium to the cells at a final concentration of 1-10 µM. For competition or inhibition assays, pre-incubate the cells with the inhibitor for 10-30 minutes before adding this compound.
-
Incubation: Incubate the cells with this compound for 10-30 minutes at 37°C.
-
Washing: Remove the this compound containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular probe.
-
Imaging: Immediately visualize the intracellular fluorescence using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the mean fluorescence intensity per cell or per area.
Protocol 2: Biotinylated-Anandamide (b-AEA) Uptake Assay with Immunofluorescence Detection
Objective: To visualize the cellular uptake of anandamide using b-AEA and a streptavidin-fluorophore conjugate.
Materials:
-
Cells of interest cultured on glass coverslips
-
Biotinylated-anandamide (b-AEA) (stock solution in ethanol or DMSO)
-
Cell culture medium
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and culture to the desired confluency.
-
b-AEA Incubation: Wash the cells with warm serum-free medium and then incubate with b-AEA at a final concentration of 5-10 µM for 15-60 minutes at 37°C.
-
Washing: Place the coverslips on ice and wash three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Streptavidin Staining: Incubate the cells with the streptavidin-conjugated fluorophore (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using a suitable mounting medium.
-
Imaging: Visualize the fluorescence using a microscope.
Visualizing the Cellular Fate of Anandamide Probes
The following diagrams illustrate the cellular pathways and potential interactions of this compound and biotinylated-anandamide.
Caption: Cellular uptake and processing of this compound.
Caption: Specific uptake of biotinylated-anandamide (b-AEA).
Conclusion
The choice between this compound and alternative probes like biotinylated-anandamide depends on the specific experimental question. This compound can be a useful tool for a general assessment of anandamide uptake, particularly in well-characterized systems with low TRPV1 expression. However, for studies requiring high specificity for the anandamide transporter and a more direct measure of uptake, b-AEA presents a compelling alternative, despite its more involved detection protocol. Researchers should be mindful of the potential for off-target interactions and the inherent limitations of each probe when designing experiments and interpreting results in the complex field of endocannabinoid research.
References
- 1. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of biotin-anandamide, a novel tool for the visualization of anandamide accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of pannexin-1 in the cellular uptake, release and hydrolysis of anandamide by T84 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Fluorescent Probes for Anandamide Transport
For Researchers, Scientists, and Drug Development Professionals
The study of anandamide (AEA), a key endocannabinoid, is crucial for understanding numerous physiological processes and for the development of novel therapeutics. A critical aspect of AEA signaling is its transport across the cell membrane and subsequent intracellular trafficking. While radiolabeled AEA has traditionally been used to study these processes, the demand for safer and more versatile tools has led to the development of fluorescent probes. This guide provides an objective comparison of alternative fluorescent probes for monitoring anandamide transport, supported by experimental data and detailed protocols.
Overview of Anandamide Transport
Anandamide transport is a complex process that is not mediated by a single transmembrane protein transporter. Instead, it is now widely understood to involve a multi-step process:
-
Membrane Translocation: Anandamide, being a lipophilic molecule, can cross the plasma membrane, likely through passive diffusion or facilitated by membrane proteins.
-
Intracellular Trafficking: Once inside the cell, AEA is bound by intracellular carrier proteins, primarily Fatty Acid Binding Proteins (FABPs), which shuttle it through the aqueous cytoplasm.[1][2]
-
Metabolism: The transport process is largely driven by the intracellular degradation of AEA by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily located on the endoplasmic reticulum.[][4] This rapid metabolism maintains a low intracellular concentration of free AEA, thus favoring its inward movement.
Comparison of Alternative Fluorescent Probes
Several fluorescent probes have been developed to visualize and quantify anandamide transport. This guide focuses on three promising alternatives to radiolabeled AEA: a BODIPY-FL conjugated anandamide analogue, a biotinylated anandamide derivative (b-AEA), and a fluorogenic anandamide analogue, SKM 4-45-1.
Quantitative Data Summary
| Probe | Type | Fluorophore | Excitation (nm) | Emission (nm) | K_m (µM) | V_max | Key Features & Limitations |
| BODIPY-FL-AEA Analogue | Direct | BODIPY-FL | ~503 | ~512 | 4.5 ± 0.9[5] | 20 ± 1 amol/(min x cell)[5] | Bright and photostable fluorophore. Direct visualization of transport. Potential for steric hindrance due to the large fluorophore. |
| Biotinylated AEA (b-AEA) | Indirect | Requires fluorescently labeled streptavidin (e.g., Alexa Fluor 488) | ~495 | ~519 | 5.8 ± 1.3[6] | Not directly measured | High affinity of biotin-streptavidin interaction provides strong signal amplification. Requires multiple steps for visualization (fixation, permeabilization, and staining). Not suitable for real-time imaging in live cells. |
| This compound | Fluorogenic | Becomes fluorescent upon intracellular esterase cleavage | Not fluorescent | ~530[7] | IC₅₀ = 7.8 ± 1.3 µM (for inhibition of [³H]AEA accumulation)[8] | Not directly measured | Low background fluorescence, signal turn-on upon cellular uptake. Indirect measure of transport as it relies on enzymatic activity. Not a direct analogue of anandamide. |
Note: Photophysical properties such as quantum yield and photostability are for the parent fluorophores and may vary in the conjugated probes.
Signaling and Transport Pathway
The following diagram illustrates the current understanding of the anandamide transport and intracellular trafficking pathway.
Caption: Anandamide transport and intracellular trafficking pathway.
Experimental Protocols
General Considerations for Anandamide Transport Assays
Due to the lipophilic nature of anandamide and its analogues, it is crucial to minimize non-specific binding to plasticware. A recommended practice is to use glass coverslips for cell culture and assays, which significantly reduces background signal and improves accuracy.[6]
BODIPY-FL-Anandamide Analogue Uptake Assay
This protocol is adapted from general methods for fluorescent fatty acid uptake.
Materials:
-
Cells of interest cultured on glass coverslips
-
BODIPY-FL-anandamide analogue stock solution (in DMSO or ethanol)
-
Uptake buffer (e.g., HBSS or a HEPES-buffered saline solution)
-
Wash buffer (ice-cold PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare the working solution of BODIPY-FL-anandamide analogue in uptake buffer to the desired final concentration (e.g., 1-10 µM).
-
Uptake: Remove the culture medium and wash the cells once with uptake buffer. Add the probe-containing uptake buffer to the cells and incubate at 37°C for the desired time course (e.g., 0-30 minutes). For negative controls, perform the incubation at 4°C.
-
Washing: To stop the uptake, rapidly aspirate the probe solution and wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Mounting and Imaging: Wash the cells again with PBS, mount the coverslips onto glass slides using an appropriate mounting medium, and visualize the intracellular fluorescence using a fluorescence microscope with standard FITC/GFP filter sets.
Workflow Diagram:
Caption: Experimental workflow for BODIPY-FL-AEA uptake assay.
Biotinylated Anandamide (b-AEA) Uptake Assay
This protocol is based on the method described by Maccarrone et al. (2008).[6]
Materials:
-
Cells of interest cultured on glass coverslips
-
b-AEA stock solution (in DMSO or ethanol)
-
Serum-free culture medium
-
Wash buffer (ice-cold PBS)
-
Fixative solution (3% paraformaldehyde, 4% sucrose in PBS)
-
Glycine solution (0.2 M in PBS)
-
Permeabilization/staining buffer (0.05% saponin in PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Preparation: Plate cells on collagen-coated glass coverslips and culture to ~50% confluency.
-
Uptake: For concentration-dependent studies, incubate cells with varying concentrations of b-AEA (0-20 µM) in serum-free medium for 10 minutes at 37°C. For time-dependent studies, incubate with a fixed concentration (e.g., 10 µM) for different durations (0-60 minutes).
-
Washing: Place the plate on ice and rinse the wells three times with ice-cold PBS.
-
Fixation: Transfer the coverslips to a new plate containing fixative solution and incubate for 20 minutes at room temperature.
-
Quenching: Wash with PBS and then incubate with glycine solution for 5 minutes to quench residual formaldehyde.
-
Permeabilization and Staining: Wash with PBS and then incubate the coverslips with fluorescently labeled streptavidin diluted in permeabilization/staining buffer for 30 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the coverslips extensively with PBS, mount them on glass slides, and visualize using a confocal microscope.
Workflow Diagram:
Caption: Experimental workflow for b-AEA uptake assay.
This compound Fluorogenic Probe Assay
This protocol is based on the characterization of this compound.[8]
Materials:
-
Cells of interest (e.g., C6 glioma cells or cerebellar granule cells)
-
This compound stock solution (in a suitable organic solvent)
-
Assay buffer (e.g., HBSS)
-
Anandamide and other inhibitors (for competition assays)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or on coverslips).
-
Assay: Wash the cells with assay buffer. Add the this compound working solution to the cells. For inhibition studies, pre-incubate the cells with inhibitors (e.g., anandamide) for a short period before adding this compound.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer or by capturing images at different time points with a fluorescence microscope. The excitation and emission wavelengths should be optimized for the cleaved, fluorescent product (emission ~530 nm).
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of uptake and subsequent cleavage of the probe. For inhibition assays, calculate the IC₅₀ values of the tested compounds.
Logical Relationship Diagram:
Caption: Principle of the this compound fluorogenic assay.
Conclusion
The development of fluorescent probes for anandamide transport has provided valuable alternatives to traditional radiolabeling techniques. The BODIPY-FL-anandamide analogue allows for direct visualization, b-AEA offers excellent signal amplification for fixed-cell imaging, and this compound provides a fluorogenic approach with low background. The choice of probe will depend on the specific experimental needs, such as the requirement for live-cell imaging, kinetic measurements, or high-resolution localization. By understanding the properties and protocols associated with each of these probes, researchers can select the most appropriate tool to advance our understanding of endocannabinoid signaling and its role in health and disease.
References
- 1. Targeting Fatty Acid Binding Protein (FABP) Anandamide Transporters – A Novel Strategy for Development of Anti-Inflammatory and Anti-Nociceptive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of photoactivatable or fluorescent anandamide probes: novel bioactive compounds with angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A new fluorescent analogue for the investigation of anandamide transport in cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Interplay: A Comparative Guide to SKM 4-45-1 Uptake and FAAH Inhibitor Effects
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of endocannabinoid signaling is paramount for therapeutic innovation. This guide provides a comparative analysis of the fluorescent anandamide analog, SKM 4-45-1, and the effects of Fatty Acid Amide Hydrolase (FAAH) inhibitors, offering insights supported by experimental data to correlate cellular uptake with enzymatic inhibition.
The endocannabinoid system, a crucial regulator of physiological processes including pain, mood, and inflammation, is primarily modulated by the levels of endogenous cannabinoids like anandamide (AEA). The cellular uptake of AEA and its subsequent degradation by FAAH are key determinants of its signaling duration and intensity. This compound serves as a valuable tool to probe the dynamics of AEA transport, while FAAH inhibitors represent a promising therapeutic strategy to enhance endocannabinoid tone. This guide delves into the experimental evidence to provide a clear comparison of these two critical aspects of endocannabinoid research.
Quantitative Comparison of FAAH Inhibitors
The potency of FAAH inhibitors is a critical parameter in their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of reported IC50 values for several common FAAH inhibitors. It is important to note that these values can vary depending on the specific assay conditions, including enzyme source and substrate concentration.
| Inhibitor Class | Example Compound | Target | IC50 (nM) | Mechanism of Action | Selectivity |
| Carbamates | URB597 | FAAH | 4.6 | Covalent (Carbamylation of catalytic serine) | Targets multiple serine hydrolases |
| Piperidine/Piperazine Ureas | PF-3845 | FAAH | 7.2 (human), 7.4 (rat) | Covalent (Carbamylation of catalytic serine) | Highly selective for FAAH |
| α-Ketoheterocycles | OL-135 | FAAH | ~5 | Reversible covalent (Hemiketal formation) | Selective for FAAH |
| Aryl Ureas | LY-2183240 | FAAH | 12 | Covalent modification of catalytic Ser241 | Also inhibits monoacylglycerol lipase (MGL) |
Correlating this compound Uptake with FAAH Inhibition
The relationship between anandamide uptake, often studied using its fluorescent analog this compound, and FAAH activity is a subject of ongoing investigation. While FAAH is an intracellular enzyme, its activity is believed to contribute to the concentration gradient that drives anandamide into the cell.[1][2] However, evidence also suggests the existence of FAAH-independent uptake mechanisms.[2][3]
| Experimental Observation | Key Findings | Supporting Evidence |
| FAAH-dependent uptake | Inhibition of FAAH with URB597 has been shown to reduce the uptake of a fluorescent anandamide analog in a co-culture model of dorsal root ganglion neurons and fibrosarcoma cells.[2] This suggests that in certain cell types, FAAH activity is a significant driver of anandamide uptake. | The reduction in uptake upon FAAH inhibition points to the role of the enzyme in maintaining the concentration gradient necessary for transport.[2] |
| FAAH-independent uptake | Studies in endothelial colony-forming cells (ECFCs) and EA.hy926 endothelial cells have demonstrated that the FAAH inhibitor methyl arachidonyl fluorophosphonate (MAFP) had no effect on the uptake of this compound.[3] This indicates that in these cells, anandamide uptake occurs through a mechanism independent of FAAH activity. | The lack of effect of a potent FAAH inhibitor on this compound accumulation suggests the involvement of other transport mechanisms, such as carrier-mediated transport or passive diffusion, that are not directly coupled to FAAH-mediated degradation.[3] |
| Role of other transporters | The uptake of this compound has been shown to be mediated by the transient receptor potential vanilloid 1 (TRPV1) channel in endothelial cells.[3] | Pharmacological inhibition of TRPV1 significantly reduced the cellular accumulation of this compound, suggesting it can act as a transporter for anandamide.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing this compound uptake and FAAH inhibition.
This compound Uptake Assay
This assay measures the cellular accumulation of the fluorescent anandamide analog this compound.
Principle: this compound is a non-fluorescent molecule that becomes fluorescent upon entry into the cell and subsequent cleavage by intracellular esterases.[4] The increase in fluorescence intensity is proportional to the rate of uptake.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., neurons, endothelial cells) in a suitable format (e.g., 96-well plate or on coverslips for microscopy).
-
Pre-incubation (Optional): Pre-incubate cells with test compounds (e.g., FAAH inhibitors, transport inhibitors) for a specified duration.
-
This compound Addition: Add this compound solution to the cells at a final concentration typically in the low micromolar range.
-
Incubation: Incubate the cells for a defined period (e.g., 5-30 minutes) at 37°C.
-
Signal Detection: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For kinetic studies, measurements can be taken at regular intervals.
-
Data Analysis: Quantify the fluorescence intensity and compare the uptake in treated cells to control cells.
In Vitro FAAH Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of FAAH.
Principle: A fluorogenic substrate, which releases a fluorescent product upon hydrolysis by FAAH, is used. The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce this rate.
Methodology:
-
Enzyme Source: Use a source of FAAH, such as recombinant human or rat FAAH, or tissue homogenates (e.g., brain microsomes).
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test inhibitor for a specific time to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Pathways
To better understand the cellular processes involved, the following diagrams illustrate the anandamide signaling pathway and the experimental workflows.
Caption: Anandamide signaling pathway and point of FAAH inhibition.
Caption: Workflow for this compound uptake and FAAH inhibition assays.
References
- 1. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 2. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SKM 4-45-1
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and regulatory compliance. This document provides essential guidance on the proper disposal of SKM 4-45-1, a labeled analog of arachidonoyl ethanolamide used in research.[1] Adherence to these procedures is vital for the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Logistical Information
The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[2] This ensures that the chemical is managed by professionals equipped to handle and neutralize hazardous materials in accordance with federal, state, and local regulations.[2][3][4] Laboratory personnel should never dispose of this compound or its containers in regular trash or down the drain.[5][6]
Key Chemical Identifiers for this compound:
| Identifier | Value |
| CAS Number | 290374-09-3 |
| Molecular Formula | C₄₇H₅₂N₂O₁₀ |
| Molecular Weight | 804.92 |
| Classification | Dangerous Good for transport |
Data sourced from Santa Cruz Biotechnology product information.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This procedure is based on general laboratory chemical waste management guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.[2][3][4][7]
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste.[2]
-
Order only the quantity of this compound required for your research.[2]
-
Keep a precise inventory of the chemical to avoid ordering unnecessary duplicates.[2]
-
If possible, share surplus material with other authorized labs within your institution.[2]
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
3. Waste Collection and Segregation:
-
Container Selection: Collect this compound waste in a dedicated, leak-proof container that is compatible with the chemical.[6][8] The original container is often the best choice for waste accumulation.[8] If using a different container, plastic is often preferred over glass to minimize the risk of breakage.[2][7]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3][6][7] Incompatible wastes can react dangerously.[3] For instance, never mix flammable materials with oxidizers.[9]
4. Labeling of Waste Containers: Properly label the waste container as soon as the first drop of waste is added.[3][8] The label, often a specific tag provided by your EHS department, must include:[5]
-
The full chemical name: "this compound waste"
-
The concentration and quantity of the waste.
-
The date waste accumulation began.[5]
-
The name of the principal investigator and the laboratory location (building and room number).[5]
-
Any associated hazards (e.g., "Caution: Research Chemical, Handle with Care").
5. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory where the waste is generated.[2][4]
-
Ensure the storage area has secondary containment to control any potential spills.[6][8]
-
Keep the waste container securely closed at all times, except when adding waste.[2][6][8]
6. Arranging for Disposal:
-
Once the waste container is full or you have finished the experiments generating this waste stream, contact your institution's EHS office to schedule a pickup.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve submitting an online form or a paper request.[4][5]
7. Disposal of Empty Containers:
-
An empty container that held this compound must also be disposed of as hazardous waste.
-
The common practice for "empty" containers is to triple-rinse them with a suitable solvent.[8][10] The rinsate must be collected and disposed of as hazardous waste.[6][10]
-
After triple-rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, as per your institution's guidelines.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) as the primary sources of information.
References
- 1. scbt.com [scbt.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. odu.edu [odu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mcneese.edu [mcneese.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling SKM 4-45-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SKM 4-45-1. The following procedures are based on the Safety Data Sheet (SDS) provided by Santa Cruz Biotechnology and are intended to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to good industrial hygiene and safety practices is essential.[1] The following personal protective equipment is recommended to minimize exposure and ensure user safety.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Hand Protection | Protective gloves | Chemically resistant gloves should be worn. |
| Skin and Body Protection | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respiratory protection | Recommended if exposure limits are exceeded or irritation occurs. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1] |
Operational and Disposal Plans
Engineering Controls: Ensure adequate ventilation in areas where this compound is handled, especially in confined spaces.
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[1]
-
Storage: Keep containers tightly closed and store in a dry, well-ventilated place. Protect from extremes of temperature and direct sunlight.[1]
Spill Response: In case of a spill, prevent further leakage if it is safe to do so. Use appropriate personal protective equipment during cleanup.
Disposal: Dispose of contents and container to an approved waste disposal plant.[2] Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush with plenty of water.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[1]
In all cases of exposure, it is advisable to consult a physician if symptoms persist.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
